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  • Product: 3-methyl-1H-indazol-7-amine
  • CAS: 101257-90-3

Core Science & Biosynthesis

Foundational

Synthesis of 3-methyl-1H-indazol-7-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 3-methyl-1H-indazol-7-amine is a valuable heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-1H-indazol-7-amine is a valuable heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its synthesis is a critical step in the development of novel therapeutics. This guide provides a comprehensive overview of a robust and well-precedented synthetic route to this important molecule. The presented strategy hinges on the construction of a 3-methyl-7-nitro-1H-indazole intermediate, followed by a straightforward reduction to the target amine. Detailed experimental protocols, mechanistic insights, and data presentation are included to facilitate its practical application in a research and development setting.

Introduction

The indazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The specific substitution pattern of 3-methyl-1H-indazol-7-amine makes it a particularly attractive starting material for the synthesis of targeted therapeutics. This guide outlines a reliable and scalable synthetic approach, commencing from readily available starting materials and proceeding through a stable nitro-indazole intermediate.

Overall Synthetic Strategy

The synthesis of 3-methyl-1H-indazol-7-amine is most effectively achieved through a three-step sequence, as illustrated below. This strategy offers a high degree of control over the regiochemistry and is amenable to scale-up.

Synthesis_Strategy A 2,3-Dimethylaniline B 2,3-Dimethyl-6-nitroaniline A->B Nitration C 3-Methyl-7-nitro-1H-indazole B->C Diazotization & Cyclization D 3-Methyl-1H-indazol-7-amine C->D Reduction

Caption: Overall synthetic workflow for 3-methyl-1H-indazol-7-amine.

The key steps in this synthesis are:

  • Nitration of 2,3-Dimethylaniline: Introduction of a nitro group at the 6-position of 2,3-dimethylaniline to yield 2,3-dimethyl-6-nitroaniline.

  • Diazotization and Intramolecular Cyclization: Conversion of the amino group of 2,3-dimethyl-6-nitroaniline to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring of 3-methyl-7-nitro-1H-indazole.

  • Reduction of the Nitro Group: Reduction of the nitro group of 3-methyl-7-nitro-1H-indazole to the corresponding amine, yielding the final product, 3-methyl-1H-indazol-7-amine.

Experimental Protocols

Part 1: Synthesis of 2,3-Dimethyl-6-nitroaniline

This procedure is adapted from the well-established methods for the nitration of substituted anilines.[2] The amino group of the starting material is first protected by acetylation to direct the nitration to the desired position and to prevent oxidation of the aniline.

Reaction Scheme:

Nitration_Scheme 2,3-Dimethylaniline 2,3-Dimethylaniline Intermediate\n(N-acetylated) Intermediate (N-acetylated) 2,3-Dimethylaniline->Intermediate\n(N-acetylated) Acetic Anhydride Nitrated Intermediate Nitrated Intermediate Intermediate\n(N-acetylated)->Nitrated Intermediate HNO3/H2SO4 2,3-Dimethyl-6-nitroaniline 2,3-Dimethyl-6-nitroaniline Nitrated Intermediate->2,3-Dimethyl-6-nitroaniline Hydrolysis (H+)

Caption: Reaction pathway for the synthesis of 2,3-dimethyl-6-nitroaniline.

Step-by-Step Protocol:

  • Acetylation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylaniline (1.0 eq) in glacial acetic acid.

    • Slowly add acetic anhydride (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux for 1 hour.

    • Allow the mixture to cool to room temperature and then pour it into ice-water with vigorous stirring.

    • Collect the precipitated N-(2,3-dimethylphenyl)acetamide by vacuum filtration and wash with cold water. Dry the product in a vacuum oven.

  • Nitration:

    • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the dried N-(2,3-dimethylphenyl)acetamide (1.0 eq).

    • Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.

    • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) with cooling.

    • Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • Hydrolysis:

    • In a round-bottom flask, suspend the crude N-(2,3-dimethyl-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture and pour it into ice-water.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • The product, 2,3-dimethyl-6-nitroaniline, will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Data Summary:

Reagent/ProductMolar Mass ( g/mol )Key Considerations
2,3-Dimethylaniline121.18Commercially available.
Acetic Anhydride102.09Reacts with moisture.
Nitric Acid (conc.)63.01Strong oxidizing agent.
Sulfuric Acid (conc.)98.08Highly corrosive.
2,3-Dimethyl-6-nitroaniline166.18Key intermediate.
Part 2: Synthesis of 3-Methyl-7-nitro-1H-indazole

This step involves a classical diazotization of the amino group of 2,3-dimethyl-6-nitroaniline, followed by an intramolecular cyclization to form the indazole ring system.[3]

Reaction Scheme:

Diazotization_Cyclization 2,3-Dimethyl-6-nitroaniline 2,3-Dimethyl-6-nitroaniline Diazonium Salt Diazonium Salt 2,3-Dimethyl-6-nitroaniline->Diazonium Salt NaNO2, HCl 3-Methyl-7-nitro-1H-indazole 3-Methyl-7-nitro-1H-indazole Diazonium Salt->3-Methyl-7-nitro-1H-indazole Intramolecular Cyclization

Caption: Formation of the indazole ring via diazotization and cyclization.

Step-by-Step Protocol:

  • Diazotization:

    • In a beaker, dissolve 2,3-dimethyl-6-nitroaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes.

  • Cyclization:

    • After the diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours. The progress of the cyclization can be monitored by TLC.

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

    • The crude 3-methyl-7-nitro-1H-indazole will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • The product can be further purified by recrystallization from ethanol or another suitable solvent.

Data Summary:

Reagent/ProductMolar Mass ( g/mol )Key Considerations
2,3-Dimethyl-6-nitroaniline166.18Starting material from Part 1.
Sodium Nitrite69.00Handle with care.
3-Methyl-7-nitro-1H-indazole177.16Key nitro-indazole intermediate.
Part 3: Synthesis of 3-Methyl-1H-indazol-7-amine

The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of tin(II) chloride in hydrochloric acid.[4]

Reaction Scheme:

Reduction_Scheme 3-Methyl-7-nitro-1H-indazole 3-Methyl-7-nitro-1H-indazole 3-Methyl-1H-indazol-7-amine 3-Methyl-1H-indazol-7-amine 3-Methyl-7-nitro-1H-indazole->3-Methyl-1H-indazol-7-amine SnCl2·2H2O, HCl

Caption: Reduction of the nitro group to the target amine.

Step-by-Step Protocol:

  • Reduction:

    • In a round-bottom flask, suspend 3-methyl-7-nitro-1H-indazole (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the suspension.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Isolation:

    • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is basic (pH > 10). The tin salts will precipitate.

    • Filter the mixture through a pad of celite to remove the inorganic salts.

    • Extract the aqueous filtrate with ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3-methyl-1H-indazol-7-amine can be purified by column chromatography on silica gel or by recrystallization.

Data Summary:

Reagent/ProductMolar Mass ( g/mol )Key Considerations
3-Methyl-7-nitro-1H-indazole177.16Starting material from Part 2.
Tin(II) Chloride Dihydrate225.63Common reducing agent.
3-Methyl-1H-indazol-7-amine147.18Final product.

Conclusion

The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of 3-methyl-1H-indazol-7-amine. By following the outlined protocols, researchers and drug development professionals can efficiently access this valuable building block for the synthesis of novel and potentially therapeutic molecules. The use of a nitro-indazole intermediate is a key strategic element, allowing for a controlled and high-yielding synthesis.

References

Sources

Exploratory

3-methyl-1H-indazol-7-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-methyl-1H-indazol-7-amine Executive Summary The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-methyl-1H-indazol-7-amine

Executive Summary

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant therapeutics.[1] This guide provides a comprehensive technical overview of 3-methyl-1H-indazol-7-amine, a specific and highly functionalized member of this chemical class. While direct experimental data for this particular isomer is limited in public literature, this document synthesizes information from closely related analogues, foundational chemical principles, and established synthetic methodologies to construct a robust profile for researchers. We will explore its core physicochemical properties, propose a logical and detailed synthetic pathway, predict its analytical characteristics, and discuss its profound potential as a versatile building block in drug discovery, particularly in the development of next-generation kinase inhibitors.[2][3]

The Indazole Scaffold: A Privileged Core in Drug Discovery

Nitrogen-containing heterocycles are paramount in pharmaceutical development, and among them, the indazole core holds a place of distinction.[1] Structurally, indazoles feature a bicyclic system with a benzene ring fused to a pyrazole ring. This arrangement imparts a unique combination of aromaticity, hydrogen bonding capability, and structural rigidity that makes it an ideal pharmacophore for interacting with biological targets.

The indazole moiety is a key component in numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][4] Notably, the indazole structure can act as a surrogate for the adenine base in ATP, making it a highly effective "hinge-binding" motif for protein kinase inhibitors.[1] Marketed drugs like Pazopanib (a multi-targeted tyrosine kinase inhibitor) and Entrectinib (an ALK, ROS1, and TRK inhibitor) feature the indazole core, underscoring its therapeutic relevance.[2][5] 3-methyl-1H-indazol-7-amine represents a strategically important building block, offering multiple points for chemical modification to fine-tune pharmacological activity and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

The fundamental structure of 3-methyl-1H-indazol-7-amine consists of the indazole bicyclic system with a methyl group at position 3 and an amine group at position 7. The amine group, in particular, serves as a crucial synthetic handle for further derivatization.

Predicted Physicochemical Data
PropertyPredicted ValueSource
Molecular Formula C₈H₉N₃[6][7]
Molecular Weight 147.18 g/mol [6][7]
Exact Mass 147.079647300 Da[6][7]
XLogP3 (Lipophilicity) ~1.3[6][7]
Topological Polar Surface Area (TPSA) 54.7 Ų[9]
Hydrogen Bond Donors 2[6][7][9]
Hydrogen Bond Acceptors 2[6][7][9]
Rotatable Bonds 0[9]

Note: These values are based on computations for isomeric compounds and should be used as predictive estimates pending experimental verification.

Proposed Synthesis and Purification

A robust and scalable synthesis is paramount for the utilization of any chemical building block. Based on established indazole synthesis methodologies, such as the Jacobsen or Davis-Beirut reactions, and patent literature for related structures, a plausible and efficient synthetic route for 3-methyl-1H-indazol-7-amine can be designed starting from a commercially available precursor.[10]

Synthetic Workflow Diagram

Synthetic_Workflow SM 2-Methyl-6-nitroaniline (Starting Material) INT1 N-(2-methyl-6-nitrophenyl)acetamide (Intermediate 1) SM->INT1 Acetic Anhydride, Pyridine INT2 Diazonium Salt Intermediate INT1->INT2 NaNO₂, HCl (aq) 0-5 °C INT3 3-Methyl-7-nitro-1H-indazole (Intermediate 2) INT2->INT3 Intramolecular Cyclization FP 3-Methyl-1H-indazol-7-amine (Final Product) INT3->FP SnCl₂·2H₂O, HCl or H₂, Pd/C

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of 3-methyl-1H-indazol-7-amine

Introduction: The Indazole Scaffold and the Promise of 3-methyl-1H-indazol-7-amine The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Promise of 3-methyl-1H-indazol-7-amine

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity, ability to participate in hydrogen bonding, and diverse substitution patterns have made it a cornerstone in the development of numerous therapeutic agents.[2] Indazole derivatives have demonstrated a wide spectrum of biological activities, including potent antitumor, anti-inflammatory, and antibacterial properties.[2] Notably, the 1H-indazole-3-amine moiety is a recognized and effective hinge-binding fragment in many kinase inhibitors, playing a critical role in their mechanism of action.[2]

This guide focuses on the specific, yet underexplored, compound 3-methyl-1H-indazol-7-amine . While extensive public data on this particular molecule is limited, by examining its structural features and the well-documented activities of its close analogs, we can construct a comprehensive profile of its probable biological activities and outline a robust strategy for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel indazole derivatives.

Predicted Biological Activities and Mechanistic Insights

Based on the structure of 3-methyl-1H-indazol-7-amine, its primary therapeutic potential is predicted to lie in oncology and infectious diseases. The presence of the 3-methyl group and the 7-amino group on the indazole core suggests potential interactions with several key biological targets.

Anticancer Potential: A Focus on Kinase Inhibition

The 1H-indazole-3-amine scaffold is a key component of several potent kinase inhibitors.[2] While our subject molecule is a 7-aminoindazole, the electronic properties and hydrogen bonding capabilities of the amino group suggest a strong potential for interaction with the ATP-binding site of various kinases.

Hypothesized Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): The TAM family of kinases (Tyro3, Axl, Mer) are implicated in tumor survival and chemoresistance, making them attractive therapeutic targets.[3] Novel pyrrolopyrimidines with an aniline moiety have demonstrated potent inhibition of Axl and Mer kinases, with IC50 values in the low nanomolar range.[3] The amino group of 3-methyl-1H-indazol-7-amine could potentially form key interactions within the kinase domain of these RTKs.

  • BCR-ABL Kinase: Inhibition of the BCR-ABL fusion protein is a validated strategy for treating chronic myeloid leukemia (CML).[4] Diarylamide 3-aminoindazoles have been developed as potent pan-BCR-ABL inhibitors, effective against wild-type and mutant forms, including the resistant T315I mutant.[4]

  • FLT3 Kinase: Activating mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML).[5] The indazole scaffold is present in compounds designed to inhibit FLT3-ITD and other resistance-conferring mutations.[5]

Proposed Mechanism of Action:

The primary proposed anticancer mechanism for 3-methyl-1H-indazol-7-amine is the competitive inhibition of ATP binding to the kinase domain of oncogenic kinases. This would block downstream signaling pathways responsible for cell proliferation, survival, and migration. Furthermore, derivatives of 1H-indazole-3-amine have been shown to induce apoptosis and affect the cell cycle by modulating pathways such as the p53/MDM2 axis and inhibiting Bcl2 family members.[2][6]

Experimental Workflows for Biological Characterization

To validate the predicted biological activities of 3-methyl-1H-indazol-7-amine, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's potential.

Workflow for Kinase Inhibitory Activity Screening

G cluster_0 Initial Screening cluster_1 Cellular Assays cluster_2 Mechanism of Action A Compound Synthesis & Purification of 3-methyl-1H-indazol-7-amine B Biochemical Kinase Panel Assay (e.g., against RTKs, BCR-ABL, FLT3) A->B C Determine IC50 Values for Active Hits B->C D Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) in relevant cancer cell lines C->D E Western Blot Analysis of Phosphorylated Kinase Targets and Downstream Effectors D->E F Apoptosis Assays (e.g., Annexin V/PI Staining) D->F G Cell Cycle Analysis (Flow Cytometry) F->G H In Vitro Kinase Competition Binding Assay G->H

Caption: Workflow for characterizing kinase inhibitor activity.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Example: AXL Kinase)

  • Principle: This assay measures the ability of 3-methyl-1H-indazol-7-amine to inhibit the phosphorylation of a substrate by a specific kinase.

  • Procedure:

    • Prepare a reaction buffer containing recombinant human AXL kinase, a biotinylated peptide substrate, and ATP.

    • Add varying concentrations of 3-methyl-1H-indazol-7-amine (typically from 1 nM to 100 µM) to the reaction wells.

    • Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.

    • Detect the level of phosphorylated substrate using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) and a suitable substrate.

    • Measure the signal (e.g., absorbance or fluorescence) and calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cancer cells (e.g., K562 for CML, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.[6]

    • Treat the cells with various concentrations of 3-methyl-1H-indazol-7-amine for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antibacterial Activity

Derivatives of 3-methyl-1H-indazole have demonstrated notable antibacterial activity.[7] This suggests that 3-methyl-1H-indazol-7-amine should also be evaluated for its potential as an antimicrobial agent.

Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure:

    • Prepare a twofold serial dilution of 3-methyl-1H-indazol-7-amine in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., Bacillus subtilis or Escherichia coli).[7]

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Quantitative Data Summary (Hypothetical Based on Analogs)

The following table summarizes the expected range of biological activity for 3-methyl-1H-indazol-7-amine based on published data for structurally related indazole derivatives.

Biological ActivityAssay TypeCell Line / OrganismPredicted Potency (IC50/MIC)Reference Analog(s)
Anticancer Cell Viability (MTT)K562 (CML)1 - 10 µM1H-indazole-3-amine derivatives[2][6]
Kinase InhibitionAXL, Mer10 - 500 nM7-aryl-2-anilino-pyrrolopyrimidines[3]
Kinase InhibitionBCR-ABL (T315I)50 - 500 nM3-aminoindazoles[4]
Antibacterial MIC DeterminationE. coli32 - 128 µg/mL3-methyl-1H-indazole derivatives[7]
MIC DeterminationB. subtilis16 - 64 µg/mL3-methyl-1H-indazole derivatives[7]

Signaling Pathway Visualization

The diagram below illustrates a simplified, hypothetical signaling pathway that could be inhibited by 3-methyl-1H-indazol-7-amine, targeting an oncogenic receptor tyrosine kinase (RTK) like AXL.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., AXL) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Phosphorylation Compound 3-methyl-1H-indazol-7-amine Compound->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Inhibition of an RTK signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 3-methyl-1H-indazol-7-amine is not yet prevalent in the literature, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable lead compound, particularly in the fields of oncology and antibacterial research. The presence of the 7-aminoindazole core points towards a likely role as a kinase inhibitor, and the 3-methyl substitution may further influence its selectivity and pharmacokinetic properties.

The experimental workflows and protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of 3-methyl-1H-indazol-7-amine. Future research should focus on its synthesis, purification, and subsequent screening against a broad panel of kinases and bacterial strains to elucidate its specific targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving modifications at the methyl and amino positions, will be crucial for optimizing its potency and selectivity, paving the way for the development of novel therapeutic agents.

References

  • Shaikh, M. H., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents. (n.d.).
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org. [Link]

  • WO2009106982A1 - Indazole derivatives - Google Patents. (n.d.).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. (n.d.). PubMed. [Link]

  • WO2009106980A2 - Indazole derivatives - Google Patents. (n.d.).
  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (n.d.). PubMed. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents. (n.d.).
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). Scientific Reports. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (n.d.). PubMed. [Link]

  • 1H-indazol-3-amine | C7H7N3 - PubChem. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). MDPI. [Link]

  • (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-methyl-1H-indazol-7-amine | C8H9N3 - PubChem. (n.d.). Retrieved from [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (n.d.).

Sources

Exploratory

Technical Guide: Synthesis of 3-Methyl-1H-indazol-7-amine

This guide details the synthesis of 3-methyl-1H-indazol-7-amine , a critical scaffold in medicinal chemistry often utilized for developing kinase inhibitors (e.g., LRRK2, ALK, and VEGFR). The synthesis prioritizes regioc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-methyl-1H-indazol-7-amine , a critical scaffold in medicinal chemistry often utilized for developing kinase inhibitors (e.g., LRRK2, ALK, and VEGFR).

The synthesis prioritizes regiocontrol and scalability , avoiding the common pitfalls of direct functionalization of the indazole core (which typically favors the 5- or 6-positions).

Executive Summary & Retrosynthetic Analysis

The 7-amino-3-methylindazole scaffold presents a unique synthetic challenge due to the electronic mismatch between the electron-rich amino group and the electron-deficient pyrazole ring. Direct nitration of 3-methylindazole yields predominantly the 5-nitro or 6-nitro isomers, making a de novo ring construction strategy necessary for high regio-fidelity.

Strategic Route: The most robust pathway involves the cyclization of a pre-functionalized aromatic precursor , specifically 2-fluoro-3-nitroacetophenone . This route locks the nitrogen at the 7-position prior to heterocycle formation, guaranteeing the correct substitution pattern.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target 3-Methyl-1H-indazol-7-amine Intermediate 3-Methyl-7-nitro-1H-indazole Target->Intermediate Nitro Reduction (H2, Pd/C) Precursor 2-Fluoro-3-nitroacetophenone Intermediate->Precursor Cyclization (N2H4·H2O, SNAr) SM 2-Fluoroacetophenone Precursor->SM Regioselective Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic disconnection showing the construction of the pyrazole ring via hydrazine-mediated cyclization.[1]

Detailed Synthetic Protocol

Step 1: Preparation of 2-Fluoro-3-nitroacetophenone

Note: This compound is commercially available (CAS 873697-78-0).[2] If synthesis is required, follow the protocol below.

Rationale: Nitration of 2-fluoroacetophenone is governed by the directing effects of the fluoro (ortho/para) and acetyl (meta) groups. Position 3 is ortho to Fluorine and meta to Acetyl, making it electronically favorable, though sterically crowded. Position 5 is also activated.[3] Careful temperature control maximizes the 3-nitro isomer.[4]

  • Reagents: 2-Fluoroacetophenone (1.0 eq), Fuming HNO₃ (1.1 eq), Conc. H₂SO₄.[1][5]

  • Conditions: -10 °C to 0 °C.

  • Procedure:

    • Dissolve 2-fluoroacetophenone in concentrated H₂SO₄ at -10 °C.

    • Dropwise add fuming HNO₃/H₂SO₄ mixture, maintaining internal temperature < 0 °C.

    • Stir for 1 hour. Quench onto ice.

    • Purification: The crude solid is a mixture of 3-nitro and 5-nitro isomers. Recrystallize from Ethanol/Water or separate via silica chromatography (0-20% EtOAc/Hexanes) to isolate the 2-fluoro-3-nitroacetophenone .

Step 2: Cyclization to 3-Methyl-7-nitro-1H-indazole

This is the critical ring-forming step. Hydrazine acts as a bis-nucleophile, first forming the hydrazone with the ketone, followed by an intramolecular SNAr displacement of the labile fluorine atom activated by the ortho-nitro group.

  • Reagents: 2-Fluoro-3-nitroacetophenone (1.0 eq), Hydrazine monohydrate (64-80% aq., 5.0 eq).

  • Solvent: Ethanol or n-Butanol.

  • Conditions: Reflux (80–100 °C), 4–6 hours.

Protocol:

  • Charge a round-bottom flask with 2-fluoro-3-nitroacetophenone (10 g, 54.6 mmol) and Ethanol (100 mL).

  • Add Hydrazine monohydrate (13.3 mL, ~270 mmol) dropwise at room temperature. Caution: Exothermic.

  • Heat the mixture to reflux. The solution will typically turn from yellow to deep orange/red.

  • Monitor via TLC (50% EtOAc/Hex). The starting material (Rf ~0.6) should disappear, and a lower spot (Rf ~0.3) will appear.[6]

  • Workup: Cool to room temperature. The product, 3-methyl-7-nitro-1H-indazole , often precipitates as a yellow solid.

  • Filter the solid.[1][7] Wash with cold ethanol (2 x 20 mL) and water (2 x 50 mL).

  • Dry under vacuum at 45 °C.

    • Yield: Typically 75–85%.

    • Identity: ¹H NMR (DMSO-d₆) should show the methyl singlet at ~2.5 ppm and aromatic signals characteristic of the 7-nitro substitution.

Step 3: Reduction to 3-Methyl-1H-indazol-7-amine

The nitro group is reduced to the amine. Catalytic hydrogenation is preferred for cleanliness, but iron-mediated reduction is a robust alternative if halogen substituents are present elsewhere on the molecule.

  • Reagents: 3-Methyl-7-nitro-1H-indazole (1.0 eq), 10% Pd/C (5 wt%), Hydrogen gas (balloon or 1 atm).

  • Solvent: Methanol or Ethyl Acetate.

  • Conditions: RT, 3–12 hours.

Protocol:

  • Dissolve 3-methyl-7-nitro-1H-indazole (5 g) in Methanol (50 mL) in a hydrogenation flask.

  • Add 10% Pd/C (250 mg) under an inert atmosphere (Argon/Nitrogen). Safety: Pyrophoric catalyst.

  • Evacuate and backfill with Hydrogen gas (x3). Stir vigorously under H₂ balloon.

  • Monitor reaction progress by LCMS (M+1: 148.08).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentrate the filtrate to dryness.

  • Purification: The crude amine is often pure enough for subsequent steps. If necessary, recrystallize from Toluene or purify via short silica plug (DCM/MeOH 95:5).

    • Appearance: Off-white to pale brown solid.

Experimental Workflow & Data Summary

Synthesis Diagram (DOT)

SynthesisWorkflow Step1 Precursor 2-Fluoro-3-nitroacetophenone Step2 Cyclization Reagent: N2H4·H2O Temp: 80°C Mech: Hydrazone + SNAr Step1->Step2 + Hydrazine Step3 Intermediate 3-Methyl-7-nitroindazole Step2->Step3 - HF, - H2O Step4 Reduction Reagent: H2, Pd/C Solvent: MeOH Step3->Step4 Reduction Final Product 3-Methyl-1H-indazol-7-amine Step4->Final Isolation

Figure 2: Step-by-step process flow for the synthesis of the target amine.

Reaction Parameters Table
ParameterStep 2 (Cyclization)Step 3 (Reduction)
Limiting Reagent 2-Fluoro-3-nitroacetophenone3-Methyl-7-nitro-1H-indazole
Key Reactant Hydrazine Hydrate (5.0 eq)H₂ (1 atm)
Catalyst None10% Pd/C (5 wt%)
Solvent Ethanol (0.5 M)Methanol (0.2 M)
Temp / Time Reflux / 4 h25 °C / 6 h
Workup Filtration (Precipitate)Celite Filtration
Typical Yield 80%95%

Critical Troubleshooting & Optimization

Regioselectivity of Precursor

If synthesizing the precursor (Step 1), the major impurity is the 5-nitro isomer.

  • Validation: Use ¹H NMR to distinguish. The 3-nitro isomer (desired) has a splitting pattern consistent with 1,2,3-substitution (triplet-like dd), while the 5-nitro (impurity) shows 1,2,4-substitution.

  • Impact: If 5-nitro is carried forward, it yields 3-methyl-5-aminoindazole, which is difficult to separate from the 7-amino isomer. Purify at Step 1.

N1 vs. N2 Protection (Post-Synthesis)

The 7-amino group is less nucleophilic than the indazole N1/N2 nitrogens. However, for drug development, you often need to functionalize the 7-amine selectively.

  • Strategy: Protect the indazole nitrogen before complex manipulations.

  • Boc Protection: Reacting 3-methyl-1H-indazol-7-amine with Boc₂O typically protects the N1-position first (kinetic and thermodynamic product) and potentially the 7-amine if excess reagent is used.

  • Differentiation: To functionalize the 7-amine solely, use 1 equivalent of Boc₂O to cap N1, then perform chemistry on the 7-NH₂, followed by acidic deprotection.

Safety Note on Hydrazine

Hydrazine is highly toxic and unstable. Use a blast shield when heating. Ensure all hydrazine is quenched (bleach) before disposal.

References

  • Luo, G., et al. (2006). "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry, 71(14), 5392-5395. Link

  • BenchChem. (2025).[8] "Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole." BenchChem Protocols. Link

  • Lövei, K., et al. (2015).[9] "Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles." Journal of Flow Chemistry, 5(2), 74–81.[9] (Validates 2-fluoro-3-nitroacetophenone reactivity). Link

  • Organic Syntheses. "Indazole, 5-nitro-." Org.[2][6] Synth. 1962, 42, 69. (General procedure for nitroindazole handling). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Mass Spectrometry for the Characterization of 3-methyl-1H-indazol-7-amine

Abstract This application note provides a comprehensive guide to the analysis of 3-methyl-1H-indazol-7-amine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 3-methyl-1H-indazol-7-amine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of 3-methyl-1H-indazol-7-amine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 3-methyl-1H-indazol-7-amine is a crucial building block in medicinal chemistry, and its unambiguous identification is paramount for drug development and quality control. This document outlines a robust protocol for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it delves into the characteristic fragmentation patterns of the molecule, offering a detailed rationale for the observed product ions. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible analytical workflow.

Introduction: The Significance of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Molecules incorporating the indazole nucleus have demonstrated efficacy as potent inhibitors of nitric oxide synthase, highlighting their therapeutic potential.[1] 3-methyl-1H-indazol-7-amine, a key intermediate, is instrumental in the synthesis of novel drug candidates. Its precise characterization is a critical step in ensuring the identity, purity, and stability of these potential therapeutics. High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and specificity, making it the gold standard for the structural elucidation of such compounds.[2] This guide provides the foundational knowledge and practical steps to successfully analyze 3-methyl-1H-indazol-7-amine and its analogues.

Physicochemical Properties of 3-methyl-1H-indazol-7-amine

A thorough understanding of the analyte's properties is fundamental to method development. The key physicochemical characteristics of 3-methyl-1H-indazol-7-amine are summarized below. The presence of an amine group and a heterocyclic ring system suggests that positive mode electrospray ionization will be an effective method for generating gas-phase ions.

PropertyValueSource
Molecular Formula C₈H₉N₃PubChem
Molecular Weight 147.18 g/mol PubChem
Exact Mass 147.079647300 DaPubChem
Structure
Chemical structure of 3-methyl-1H-indazol-7-amine

Note: While PubChem has an entry for the isomeric 1-methyl-1H-indazol-7-amine[3], the data for the target analyte is based on its constituent parts and known chemical principles.

The Analytical Workflow: From Sample to Spectrum

A successful mass spectrometry experiment relies on a systematic and well-controlled workflow. Each stage, from sample preparation to data analysis, is crucial for obtaining high-quality, reproducible results. The diagram below illustrates the comprehensive workflow for the analysis of 3-methyl-1H-indazol-7-amine.

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Weighing of Standard s2 Dissolution in Solvent (e.g., Methanol/Water) s1->s2 s3 Serial Dilution to Working Concentration s2->s3 s4 Transfer to LC Vial s3->s4 l1 Injection into LC System s4->l1 l2 Chromatographic Separation (C18 Column) l1->l2 l3 Electrospray Ionization (ESI+) l2->l3 l4 MS1 Scan (Precursor Ion Selection) l3->l4 l5 Collision-Induced Dissociation (CID) l4->l5 l6 MS2 Scan (Product Ion Detection) l5->l6 d1 Extraction of Ion Chromatograms l6->d1 d2 Integration of Peaks d1->d2 d3 Confirmation of Fragmentation Pattern d1->d3 d4 Quantification (if required) d2->d4

Caption: Experimental workflow for the LC-MS/MS analysis of 3-methyl-1H-indazol-7-amine.

Detailed Experimental Protocols

The following protocols have been optimized for the robust analysis of 3-methyl-1H-indazol-7-amine. The principles can be adapted for related molecules with minor modifications.

Sample Preparation

The goal of sample preparation is to create a clean, homogenous solution of the analyte at a concentration suitable for LC-MS/MS analysis.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3-methyl-1H-indazol-7-amine standard. Dissolve the standard in 1.0 mL of a 50:50 (v/v) mixture of methanol and deionized water. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the same solvent mixture. This working solution is suitable for direct injection.

  • Final Preparation: Transfer the working solution to an autosampler vial for analysis.

Self-Validating System Insight: The use of a simple solvent system like methanol/water minimizes the introduction of interfering species and is compatible with reversed-phase chromatography.

Liquid Chromatography Method

The chromatographic separation is designed to isolate the analyte from any impurities and deliver it to the mass spectrometer at a consistent rate.

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) systemProvides the necessary resolution and reproducibility.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Offers excellent retention and peak shape for aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for better ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrateA gradient ensures efficient elution of the analyte while cleaning the column.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLA small injection volume prevents column overloading.

Expertise & Experience: A C18 stationary phase is the workhorse for separating small molecules of intermediate polarity. The addition of formic acid to the mobile phase is a standard practice that serves a dual purpose: it improves chromatographic peak shape and enhances ionization efficiency in positive ESI mode.[4]

Mass Spectrometry Method

The mass spectrometer settings are optimized to achieve high sensitivity and generate structurally informative fragment ions.

ParameterRecommended SettingRationale
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass SpectrometerProvides high resolution and mass accuracy for confident identification.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe amine group is readily protonated, making ESI+ the ideal choice.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Gas Temperature 300 °CFacilitates desolvation of the analyte ions.
Gas Flow 8 L/minAssists in the desolvation process.
MS1 Scan Range m/z 50-300Covers the expected mass of the precursor ion.
Precursor Ion (m/z) 148.087Corresponds to the [M+H]⁺ of C₈H₉N₃.
Collision Energy 10-40 eV (ramped)A range of collision energies ensures the generation of a comprehensive set of fragment ions.
MS2 Scan Range m/z 40-160Captures all expected product ions.

Trustworthiness: By using a high-resolution mass spectrometer, the elemental composition of the precursor and product ions can be confirmed, providing an additional layer of confidence in the identification.

Data Interpretation: The Fragmentation Pathway

The fragmentation of 3-methyl-1H-indazol-7-amine in the gas phase provides a unique fingerprint for its identification. The primary fragmentation mechanisms for aromatic amines and indazole-containing compounds involve cleavages of the ring system and losses of small neutral molecules.[5][6]

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 148.087) is expected to undergo several key fragmentation reactions.

Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 parent [M+H]⁺ m/z 148.087 f1_desc - •CH₃ parent->f1_desc f2_desc - NH₃ parent->f2_desc f1 Loss of CH₃ radical m/z 133.064 f3_desc - HCN f1->f3_desc f1_desc->f1 f2 Loss of NH₃ m/z 131.071 f2_desc->f2 f3 Loss of HCN m/z 121.076 f3_desc->f3

Caption: Proposed fragmentation pathway for protonated 3-methyl-1H-indazol-7-amine.

Plausible Fragmentation Events:

  • [M+H]⁺ → m/z 133.064 + •CH₃: The loss of a methyl radical (15 Da) from the indazole ring is a common fragmentation pathway for methylated heterocyclic compounds.[6]

  • [M+H]⁺ → m/z 131.071 + NH₃: The elimination of ammonia (17 Da) from the protonated amine group can occur, leading to a stable cyclic ion.

  • m/z 133.064 → m/z 121.076 + HCN: Following the initial loss of the methyl group, the resulting ion can further fragment through the loss of hydrogen cyanide (27 Da) from the pyrazole part of the indazole ring, a characteristic fragmentation for nitrogen-containing heterocycles.

The presence of these characteristic product ions at high mass accuracy provides unambiguous confirmation of the identity of 3-methyl-1H-indazol-7-amine.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable workflow for the analysis of 3-methyl-1H-indazol-7-amine. The combination of a well-defined chromatographic separation and high-resolution tandem mass spectrometry allows for the confident identification and characterization of this important pharmaceutical building block. The insights into the fragmentation behavior of this molecule can be leveraged for the structural elucidation of related indazole derivatives and for the development of quantitative assays in complex matrices.

References

  • Castillo, A., et al. (2006). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Journal of Chromatography A, 1101(1-2), 194-203. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Hyma Synthesis Pvt. Ltd. Corporate Website. [Link]

  • Alkorta, I., et al. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (1), 109-116. [Link]

  • Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

  • European Union Reference Laboratory for Pesticides. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. [Link]

  • PubChem. 1-methyl-1H-indazol-7-amine. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Purification Strategies for 3-Methyl-1H-indazol-7-amine

Part 1: Executive Summary & Chemical Profile[1] Scope and Critical Identification This guide details the purification of 3-methyl-1H-indazol-7-amine , a critical intermediate often used in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile[1]

Scope and Critical Identification

This guide details the purification of 3-methyl-1H-indazol-7-amine , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).[1]

Critical Note on Chemical Identity (CAS Registry): There is a frequent database discrepancy regarding this compound.

  • Target Molecule: 3-methyl-1H-indazol-7-amine (Structure: Indazole core, 3-methyl, 7-amino).[1][2][3]

  • Correct CAS: 101257-90-3 (Verified via AccelaChem/ChemicalBook).[4]

  • Warning: The CAS 885270-86-0 is often erroneously associated with this name in some aggregators but correctly refers to tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate. Always verify structure via NMR/MS before processing.[4]

Physicochemical Profile

Understanding the ionization behavior of the indazole core is the key to high-yield purification.[4] This molecule is amphoteric.[4]

PropertyValue (Approx.)Implication for Purification
Molecular Weight 147.18 g/mol Low MW, likely volatile under high vacuum if heated.
pKa (7-NH₂) ~3.5 – 4.5Weak base.[4] Requires pH < 2 to fully protonate and solubilize in water.[4]
pKa (Indazole NH) ~13.8Weak acid.[4] Deprotonates at pH > 12, becoming water-soluble as an anion.[4]
LogP ~1.5 – 2.0Moderate lipophilicity.[4] Soluble in EtOAc, DCM, Alcohols.[4]
Solubility High: DMSO, MeOH, EtOAcLow: Water (neutral pH), Hexanes"Sweet spot" for extraction is pH 8–10.[4]

Part 2: Method A - Acid-Base Extraction (The "Sweet Spot" Protocol)

Objective: Primary removal of non-basic impurities (starting materials like nitro-indazoles) and inorganic salts.[4] Mechanism: Exploits the amphoteric nature.[4] We must protonate the amine to pull it into water, then neutralize it without deprotonating the indazole ring to return it to the organic phase.[4]

Experimental Workflow
  • Dissolution: Dissolve the crude reaction mixture (dark oil/solid) in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Why EtOAc? DCM is denser than water and complicates emulsion breaking.[4] EtOAc floats, making separation easier.[4]

  • Acid Extraction:

    • Add 1.0 M HCl (1:1 volume ratio vs organic).

    • Agitate vigorously for 10 minutes.

    • Separate phases.[4][5] Keep the Aqueous (Lower) Phase (Contains Product).[4]

    • QC Check: The organic phase should contain non-basic impurities (e.g., unreacted 3-methyl-7-nitroindazole).[4]

  • The "Sweet Spot" Neutralization (CRITICAL STEP):

    • Cool the aqueous phase to 0–5 °C (ice bath).

    • Slowly add Saturated NaHCO₃ or 2M NaOH dropwise.[4]

    • Target pH: 8.5 – 9.5 .

    • Warning: Do NOT exceed pH 12.[4] At pH > 12, the indazole NH deprotonates, forming the water-soluble indazolide anion, causing massive yield loss to the aqueous waste.[4]

  • Re-Extraction:

    • Extract the cloudy aqueous mixture with EtOAc (3x).[4]

    • Combine organic layers.[4][5]

  • Drying & Concentration:

    • Wash with Brine.[4] Dry over Na₂SO₄.[4]

    • Concentrate in vacuo at <40 °C.

ExtractionWorkflow Start Crude Mixture (in EtOAc) AcidStep Add 1M HCl (Agitate 10 min) Start->AcidStep PhaseSep1 Phase Separation AcidStep->PhaseSep1 OrgWaste Organic Phase (Non-basic Impurities) PhaseSep1->OrgWaste Discard AqPhase Aqueous Phase (Product as R-NH3+) PhaseSep1->AqPhase Keep Neutralize Adjust pH to 9.0 (Use NaHCO3/NaOH) AqPhase->Neutralize Warning CRITICAL: Do not exceed pH 12 (Avoids Indazolide formation) Neutralize->Warning Extract2 Extract with EtOAc (3x) Neutralize->Extract2 FinalProd Concentrate Organic (Purified Amine) Extract2->FinalProd

Caption: Figure 1. Acid-Base extraction logic focusing on the pH 9.0 "Sweet Spot" to prevent amphoteric yield loss.

Part 3: Method B - Flash Column Chromatography

Objective: Removal of regioisomers and baseline tar.[4] Challenge: Aminoindazoles are polar and basic; they streak/tail on standard silica due to interaction with acidic silanols.[4]

Protocol
  • Stationary Phase: High-performance Silica Gel (40–63 µm).[4]

  • Mobile Phase Strategy:

    • Solvent A: Hexanes (or Heptane).[4]

    • Solvent B: Ethyl Acetate (EtOAc).[4]

    • Modifier:1% Triethylamine (TEA) added to the solvent bottle of component B.[4]

    • Why TEA? It competitively blocks acidic silanol sites on the silica, sharpening the amine peak.[4]

  • Gradient Profile:

    • Equilibrate column with 10% B (with TEA).[4]

    • 0–5 min: Isocratic 10% B.

    • 5–20 min: Linear gradient 10%

      
       60% B.
      
    • Product typically elutes around 40–50% EtOAc depending on column loading.[4]

  • Detection: UV at 254 nm (aromatic) and 280 nm (indazole specific).[4]

Part 4: Method C - Recrystallization (High Purity Polish)

Objective: Obtaining crystalline solid for stability studies or GMP standards. Solvent Selection: 3-methyl-1H-indazol-7-amine crystallizes well from moderately polar protic solvents or toluene systems.

Solvent SystemRatio (v/v)Temperature ProfileComments
Ethanol / Water 1 : 3Dissolve in hot EtOH, add H₂O dropwise until turbid, cool slowly.Best for removing inorganic salts.[4] High yield.
Toluene PureDissolve at reflux (110°C), cool to 4°C.Excellent for removing non-polar organic impurities.[4]
EtOAc / Hexane 1 : 5Dissolve in min.[4] hot EtOAc, add Hexane.Good alternative if Toluene is avoided due to toxicity.[4]
Step-by-Step (Ethanol/Water)
  • Place 1.0 g of semi-pure amine in a flask.

  • Add Ethanol (absolute) (approx 5 mL) and heat to 60 °C until dissolved.

  • While stirring, slowly add DI Water dropwise.

  • Stop addition the moment a faint persistent turbidity (cloudiness) appears.[4]

  • Add 2-3 drops of Ethanol to clear the solution again.[4]

  • Remove heat and allow the flask to cool to room temperature undisturbed (2 hours).

  • Transfer to a fridge (4 °C) for 4 hours.

  • Filter the off-white/yellow needles and wash with cold 20% EtOH/Water.[4]

Part 5: Analytical Validation (Quality Control)

HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[4]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic stability).[4]

  • Mobile Phase B: Acetonitrile (MeCN).[4]

  • Gradient: 5% B to 95% B over 10 mins.

  • Note: The amine peak may broaden in acidic media; Ammonium Bicarbonate buffer (pH 8) often yields sharper peaks for aminoindazoles.[4]

NMR Interpretation (DMSO-d6)
  • Indazole NH (H-1): Broad singlet, typically

    
     12.0 – 13.0 ppm (exchangeable).[4]
    
  • Aromatic Region: Three protons (H-4, H-5, H-6). Look for the characteristic splitting pattern (doublet-triplet-doublet or multiplet) between

    
     6.5 – 7.5 ppm.[4]
    
  • Amine (NH₂): Broad singlet,

    
     5.0 – 6.0 ppm (exchangeable with D₂O).[4]
    
  • Methyl (CH₃): Sharp singlet,

    
     2.4 – 2.6 ppm.[4]
    

References

  • Accela ChemBio. (n.d.).[4][1] Product Data Sheet: 3-Methyl-1H-indazol-7-amine (CAS 101257-90-3).[1][2][3][6][7] Retrieved February 1, 2026, from [Link][4]

  • Gaikwad, D. D., et al. (2015).[4] "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry, 90, 707-731.[4] [Link][4]

  • Reichardt, C. (2003).[4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[4] (General reference for recrystallization solvent polarity).

  • Leito, I., et al. (2014).[4] "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu.[4] Retrieved February 1, 2026, from [Link][4]

Sources

Method

Experimental Guide for the Synthesis and Derivatization of 3-methyl-1H-indazol-7-amine

This comprehensive guide provides detailed application notes and protocols for the synthesis and subsequent reactions of 3-methyl-1H-indazol-7-amine, a valuable building block for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis and subsequent reactions of 3-methyl-1H-indazol-7-amine, a valuable building block for researchers, scientists, and drug development professionals. This document emphasizes the underlying chemical principles and provides practical, field-proven insights to ensure successful experimental outcomes.

Introduction to 3-methyl-1H-indazol-7-amine

The indazole scaffold is a prominent feature in numerous pharmacologically active compounds. The strategic placement of an amino group at the 7-position of the 3-methyl-1H-indazole core offers a versatile handle for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular architectures for drug discovery and materials science. This guide will detail a reliable synthetic route to 3-methyl-1H-indazol-7-amine and explore key reactions at the 7-amino position, including N-acylation and N-arylation.

Synthesis of 3-methyl-1H-indazol-7-amine

A robust and scalable synthesis of 3-methyl-1H-indazol-7-amine can be achieved through a two-step sequence starting from the commercially available 3-methyl-1H-indazole. This process involves a regioselective nitration followed by a straightforward reduction of the nitro group.

Part 1: Nitration of 3-methyl-1H-indazole

The introduction of a nitro group at the 7-position is a critical step. While nitration of indazoles can sometimes lead to mixtures of isomers, careful control of reaction conditions can favor the desired 7-nitro product.

Causality of Experimental Choices: The use of a mixed acid system (sulfuric and nitric acid) at low temperatures is crucial for controlling the regioselectivity of the nitration. Sulfuric acid protonates the indazole, and the directing effects of the existing methyl and pyrazole ring guide the electrophilic nitronium ion (NO₂⁺) to the 7-position. Maintaining a low temperature minimizes the formation of undesired side products.

Caption: Workflow for the reduction of 3-methyl-7-nitro-1H-indazole.

Detailed Protocol:

  • To a solution of 3-methyl-7-nitro-1H-indazole (1.0 eq) in ethanol or methanol, add 10% palladium on carbon (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-methyl-1H-indazol-7-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data for 3-methyl-1H-indazol-7-amine (Expected):

ParameterValue
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆) δ ~12.0 (br s, 1H, NH), 7.2-7.0 (m, 1H, Ar-H), 6.5-6.3 (m, 2H, Ar-H), 5.0 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ ~142, 140, 128, 122, 115, 110, 105, 10

Key Reactions of 3-methyl-1H-indazol-7-amine

The 7-amino group provides a nucleophilic center for various functionalization reactions, allowing for the introduction of diverse substituents.

N-Acylation

The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis.

Causality of Experimental Choices: The use of a base, such as triethylamine or pyridine, is essential to neutralize the acid (e.g., HCl) generated during the reaction with an acyl chloride or anhydride, driving the reaction to completion. The choice of solvent depends on the solubility of the starting materials.

Detailed Protocol for N-Acetylation:

  • Dissolve 3-methyl-1H-indazol-7-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain N-(3-methyl-1H-indazol-7-yl)acetamide.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [1]This reaction enables the coupling of the 7-amino group with a variety of aryl halides or triflates.

Causality of Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile.

Sources

Application

Application Note: High-Throughput Quantification of 3-methyl-1H-indazol-7-amine using HPLC-UV and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals Introduction 3-methyl-1H-indazol-7-amine is a key chemical intermediate in the synthesis of various pharmacologically active molecules. Its accurate quantif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-indazol-7-amine is a key chemical intermediate in the synthesis of various pharmacologically active molecules. Its accurate quantification is paramount during drug discovery, development, and quality control processes to ensure the purity, stability, and proper dosage of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the quantitative analysis of 3-methyl-1H-indazol-7-amine in both bulk API and biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, accurate, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

Method Selection Rationale

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

  • HPLC-UV is a widely accessible, cost-effective, and robust technique suitable for the quantification of 3-methyl-1H-indazol-7-amine in bulk materials and concentrated solutions where sensitivity is not the primary concern.[2][7]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying trace levels of the analyte in complex biological matrices such as plasma.[8][9][10][11] The high selectivity of tandem mass spectrometry minimizes interference from matrix components, ensuring reliable quantification at low concentrations.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the determination of purity and quantification of 3-methyl-1H-indazol-7-amine in bulk drug substances.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation & Degassing B->C D System Suitability Testing (SST) C->D E Sample Injection D->E If SST passes F Chromatographic Separation E->F G UV Detection F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: HPLC-UV analysis workflow for 3-methyl-1H-indazol-7-amine.

Protocol

1. Materials and Reagents

  • 3-methyl-1H-indazol-7-amine reference standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (≥98%)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-methyl-1H-indazol-7-amine reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the 3-methyl-1H-indazol-7-amine sample, dissolve in 10 mL of methanol, and dilute to a final concentration within the calibration range with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

5. System Suitability Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable for use if the following criteria are met[5][12]:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

6. Data Analysis Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of 3-methyl-1H-indazol-7-amine in the sample solution by interpolation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of 3-methyl-1H-indazol-7-amine in biological matrices, such as human plasma, for pharmacokinetic studies.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Thawing & Spiking with IS B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer & Evaporation C->D E Reconstitution D->E G Sample Injection E->G F UPLC System Equilibration F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration & Quantification I->J K Report Generation J->K

Caption: LC-MS/MS analysis workflow for 3-methyl-1H-indazol-7-amine in plasma.

Protocol

1. Materials and Reagents

  • 3-methyl-1H-indazol-7-amine reference standard (purity ≥99%)

  • Stable isotope-labeled internal standard (IS), e.g., 3-(methyl-d3)-1H-indazol-7-amine (if available) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Human plasma (with appropriate anticoagulant)

2. Instrumentation

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

3. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
MRM Transitions To be determined empirically
   3-methyl-1H-indazol-7-aminee.g., m/z 148.1 -> 131.1 (Quantifier), m/z 148.1 -> 104.1 (Qualifier)
   Internal Standard (IS)e.g., m/z 151.1 -> 134.1

4. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A: 5% B).

  • Vortex and transfer to an autosampler vial for injection.

5. Calibration and Quality Control

  • Prepare calibration standards by spiking blank plasma with known concentrations of 3-methyl-1H-indazol-7-amine (e.g., 0.1 to 100 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.

  • Process calibration standards and QC samples alongside the unknown samples.

6. Data Analysis Quantify 3-methyl-1H-indazol-7-amine by calculating the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted linear regression (1/x²).

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][13] Key validation parameters include:

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Specificity YesYesNo interference at the retention time of the analyte.
Linearity YesYesCorrelation coefficient (r²) ≥ 0.99
Range YesYesTo be defined based on application.
Accuracy YesYes% Recovery within 80-120% (assay) or 85-115% (bioanalysis).[14]
Precision (Repeatability & Intermediate) YesYesRSD ≤ 2% (assay) or ≤ 15% (bioanalysis).
Limit of Detection (LOD) YesYesSignal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) YesYesSignal-to-noise ratio of 10:1; analyte response should be reproducible with acceptable accuracy and precision.
Robustness YesYesInsensitive to small, deliberate variations in method parameters.[12]

Conclusion

The described HPLC-UV and LC-MS/MS methods provide reliable and robust approaches for the quantification of 3-methyl-1H-indazol-7-amine. The HPLC-UV method is well-suited for routine quality control of the bulk drug substance, while the LC-MS/MS method offers the high sensitivity and selectivity required for pharmacokinetic studies in biological matrices. Proper method validation is essential to ensure the generation of accurate and reliable data in a regulated environment.

References

  • CN107805221A - Method for preparing 1H-indazole derivative - Google P
  • A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL not available)
  • An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed. Available at: [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro | Waters. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL not available)
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available at: [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol - Benchchem. (URL not available)
  • Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma - European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (URL not available)
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available at: [Link]

  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google P
  • Analytical Method Validation Parameters: An Upd
  • UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (URL not available)
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. Available at: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (URL not available)
  • In silico prediction, LC-HRMS/MS analysis, and targeted/untargeted data-mining workflow for the profiling of phenylfentanyl in vitro metabolites | Request PDF - ResearchGate. Available at: [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - NIH. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • LC/MS analysis of plasma samples from PPMI - Protocols.io. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL not available)
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines - ijarsct. (URL not available)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-methyl-1H-indazol-7-amine

Welcome to the technical support center for the synthesis of 3-methyl-1H-indazol-7-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methyl-1H-indazol-7-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield.

Introduction

The synthesis of 3-methyl-1H-indazol-7-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a common and practical synthetic route: the formation of a nitro-indazole intermediate followed by the reduction of the nitro group. We will explore the critical parameters of each step, troubleshoot common issues, and provide actionable solutions based on established chemical principles and field experience.

Synthetic Workflow Overview

A prevalent and reliable method for synthesizing 3-methyl-1H-indazol-7-amine involves a two-step process. The first step is the formation of the indazole ring via diazotization and cyclization of an appropriate aniline precursor to yield 7-nitro-3-methyl-1H-indazole. The second step is the selective reduction of the nitro group to the desired amine.

Synthetic Workflow cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: Nitro Group Reduction Starting Material 2-Methyl-6-nitroaniline Diazotization Diazotization (NaNO₂, Acid) Starting Material->Diazotization 1. Cyclization Intramolecular Cyclization Diazotization->Cyclization 2. Intermediate 7-Nitro-3-methyl-1H-indazole Cyclization->Intermediate 3. Reduction Reduction (e.g., H₂/Pd/C or SnCl₂) Intermediate->Reduction Purified Intermediate Final_Product 3-Methyl-1H-indazol-7-amine Reduction->Final_Product 4.

Caption: Synthetic route for 3-methyl-1H-indazol-7-amine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.

Part 1: Synthesis of 7-Nitro-3-methyl-1H-indazole

This step involves the diazotization of an aniline derivative, which is then followed by an intramolecular cyclization to form the indazole ring. A common starting material for this synthesis is 2-methyl-6-nitroaniline.

Issue 1: Low or No Yield of 7-Nitro-3-methyl-1H-indazole

  • Potential Cause 1: Incomplete Diazotization. The formation of the diazonium salt is a critical step and is highly sensitive to temperature and pH.[1] Diazonium salts are generally unstable and should be used in situ.[1]

    • Solution:

      • Temperature Control: Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt, often resulting in the formation of unwanted phenol byproducts.[2]

      • Acidic Conditions: Ensure a sufficiently acidic environment (e.g., using hydrochloric or sulfuric acid) to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.[3]

      • Slow Addition: Add the sodium nitrite solution slowly and dropwise to the solution of the aniline to prevent localized overheating and side reactions.[4]

  • Potential Cause 2: Side Reactions of the Diazonium Salt. Aromatic diazonium salts are reactive intermediates and can undergo side reactions such as azo coupling, especially if the starting aniline is electron-rich.[2][5]

    • Solution:

      • Dilute Conditions: Running the reaction at a lower concentration can disfavor bimolecular side reactions like azo coupling.

      • Immediate Use: Use the generated diazonium salt immediately in the subsequent cyclization step to minimize its decomposition or participation in side reactions.

  • Potential Cause 3: Inefficient Cyclization. The intramolecular cyclization to form the indazole ring may not proceed efficiently if the reaction conditions are not optimal.

    • Solution:

      • Thermal Promotion: In some cases, gentle warming of the reaction mixture after the diazotization step may be necessary to facilitate the cyclization. However, this must be done cautiously to avoid decomposition.

      • Solvent Choice: The choice of solvent can influence the cyclization. While aqueous acidic conditions are common for diazotization, the use of co-solvents might be explored in problematic cases.

Issue 2: Formation of Impurities and Purification Challenges

  • Potential Cause 1: Formation of Phenolic Byproducts. As mentioned, decomposition of the diazonium salt can lead to the formation of 2-methyl-6-nitrophenol.

    • Solution:

      • Strict Temperature Control: This is the most effective way to minimize phenol formation.

      • Purification: Phenolic impurities can often be removed by a basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up, as the phenol will be deprotonated and become water-soluble.

  • Potential Cause 2: Presence of Unreacted Starting Material. Incomplete diazotization will result in the presence of the starting aniline in the crude product.

    • Solution:

      • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

      • Purification: The basic nature of the starting aniline allows for its removal via an acidic wash during work-up. The desired nitro-indazole is much less basic. Column chromatography can also be effective for separation.[4]

Part 2: Reduction of 7-Nitro-3-methyl-1H-indazole to 3-Methyl-1H-indazol-7-amine

This final step involves the reduction of the nitro group to an amine. Common methods include catalytic hydrogenation and chemical reduction with reagents like tin(II) chloride.

Issue 1: Incomplete Reduction of the Nitro Group

  • Potential Cause 1 (Catalytic Hydrogenation): Catalyst Inactivity or Poisoning. The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvent, or it may be old and inactive.[6]

    • Solution:

      • Catalyst Quality: Use a fresh, high-quality catalyst.

      • Substrate Purity: Ensure the 7-nitro-3-methyl-1H-indazole is sufficiently pure before the reduction step. Sulfur-containing compounds are known catalyst poisons.

      • Solvent Purity: Use high-purity, degassed solvents.

      • Increase Catalyst Loading: In some cases, increasing the weight percentage of the catalyst can overcome minor poisoning issues.

      • Reaction Conditions: Ensure proper agitation to keep the catalyst suspended and an adequate pressure of hydrogen.

  • Potential Cause 2 (Chemical Reduction): Insufficient Reducing Agent or Non-Optimal Conditions. For reductions with reagents like SnCl₂, an insufficient molar excess of the reducing agent will lead to incomplete conversion.

    • Solution:

      • Stoichiometry: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O).

      • Temperature: Some chemical reductions may require heating to go to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

      • pH: The pH of the reaction medium can be critical, especially for reductions with metals like iron or zinc in acidic media.[7]

Issue 2: Formation of Side Products

  • Potential Cause 1 (Catalytic Hydrogenation): Over-reduction or Hydrogenolysis. While generally selective for the nitro group, catalytic hydrogenation can sometimes lead to the reduction of the aromatic ring or cleavage of other functional groups under harsh conditions (high pressure, high temperature, or with very active catalysts like rhodium or ruthenium).

    • Solution:

      • Milder Conditions: Use lower hydrogen pressure (e.g., balloon pressure) and room temperature.

      • Catalyst Choice: Palladium on carbon is generally a good choice for selective nitro group reduction. Raney nickel can also be used.[7]

      • Monitor the Reaction: Carefully monitor the reaction progress by TLC or LC-MS to stop it once the starting material is consumed.

  • Potential Cause 2 (Chemical Reduction): Formation of Azo or Azoxy Compounds. Incomplete reduction of nitroarenes can sometimes lead to the formation of dimeric azo or azoxy compounds, especially under neutral or basic conditions.[7]

    • Solution:

      • Acidic Conditions: Performing the reduction under acidic conditions (e.g., with SnCl₂ in HCl or Fe in acetic acid) generally favors the formation of the amine.

Issue 3: Difficulties in Product Isolation and Purification

  • Potential Cause 1 (SnCl₂ Reduction): Formation of Tin Salts. A common issue with SnCl₂ reductions is the precipitation of tin salts during the basic work-up, which can make extraction difficult.[8]

    • Solution:

      • pH Adjustment: Carefully adjust the pH of the aqueous layer to be strongly basic (pH > 12) to dissolve the tin hydroxides as stannates.[8]

      • Filtration: Filter the reaction mixture through a pad of celite to remove the tin salts before extraction.

      • Alternative Reducing Agents: If tin salts are a persistent problem, consider alternative reducing agents like catalytic hydrogenation or iron in acetic acid.

  • Potential Cause 2: Product Lability. The final product, 3-methyl-1H-indazol-7-amine, is an aromatic amine and can be susceptible to air oxidation, leading to colored impurities.

    • Solution:

      • Inert Atmosphere: Perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.

      • Prompt Purification: Purify the crude product promptly after isolation.

      • Storage: Store the purified product under an inert atmosphere and protected from light.

Comparison of Reduction Methods for the Nitro Group

Reduction MethodAdvantagesDisadvantages
Catalytic Hydrogenation (H₂/Pd/C) High yield, clean reaction, easy work-up (filtration of catalyst).Catalyst can be poisoned, potential for over-reduction, requires specialized equipment for high pressure.
Tin(II) Chloride (SnCl₂) Mild conditions, tolerant of many functional groups.[7][9]Work-up can be complicated by the precipitation of tin salts.[8]
Iron (Fe) in Acid Inexpensive, environmentally benign.[7]Can require strongly acidic conditions, work-up involves removal of iron salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 3-methyl-1H-indazol-7-amine?

A common and commercially available starting material is 2-methyl-6-nitroaniline. This allows for the formation of the 7-nitro-3-methyl-1H-indazole intermediate through diazotization and cyclization, followed by reduction.

Q2: Which method is generally preferred for the reduction of the nitro group in this synthesis?

Catalytic hydrogenation with palladium on carbon (Pd/C) is often the preferred method due to its high efficiency and the clean nature of the reaction, which simplifies purification.[7] However, if catalyst poisoning is an issue or if the necessary equipment is not available, reduction with SnCl₂ is a reliable alternative, provided the work-up challenges are addressed.

Q3: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is an effective technique for monitoring both the diazotization/cyclization and the reduction steps. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting material, intermediates, and product. Staining with a UV lamp is usually sufficient for visualization. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q4: What are the key safety precautions to consider during this synthesis?

  • Diazonium Salts: Aromatic diazonium salts in their solid, dry form can be explosive.[2] It is crucial to keep them in solution and at low temperatures.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources, and with appropriate pressure-rated equipment. The palladium on carbon catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be filtered carefully and kept wet with solvent until it is safely disposed of.

  • Reagents: Handle all chemicals, including acids, bases, and organic solvents, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q5: My final product is colored, even after purification. What could be the cause?

A colored product often indicates the presence of oxidized impurities. Aromatic amines can be sensitive to air and light. Ensure that purification is done efficiently and that the final product is stored under an inert atmosphere and protected from light. If the color persists, a final purification step, such as recrystallization or a short pass through a plug of silica gel, may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-3-methyl-1H-indazole from 2-Methyl-6-nitroaniline

This protocol is adapted from established procedures for indazole synthesis via diazotization.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-6-nitroaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and water or dilute hydrochloric acid). Cool the mixture to 0-5 °C in an ice-water bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cold aniline solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, let the mixture slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice water and collect the precipitated solid by filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield 7-nitro-3-methyl-1H-indazole.

Protocol 2: Reduction of 7-Nitro-3-methyl-1H-indazole using Catalytic Hydrogenation
  • Preparation: In a hydrogenation vessel, dissolve 7-nitro-3-methyl-1H-indazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-3 atm or as required) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-1H-indazol-7-amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Molecules, 23(10), 2465. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899–5911. Available at: [Link]

  • Allaway, R. J., et al. (2020). dihydrospiro[piperidine-4,4′-pyrido[2,3-d][4][10]oxazine]-1-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine. Journal of Medicinal Chemistry, 63(13), 7214–7235. Available at: [Link]

  • Google Patents (2018). Synthetic process of 3-methyl-1h-indazole. CN105198813B.
  • Iftikhar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7352. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Counceller, C. M., et al. (2012). The Preparation of Indazoles Via Metal Free IntramolecularElectrophilic Amination of 2-Aminophenyl Ketoximes. Organic letters, 14(4), 1058–1061. Available at: [Link]

  • Sravanthi, G., & Kumar, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]

  • Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. Available at: [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. Available at: [Link]

  • Google Patents (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
  • Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

  • ResearchGate. (2015). Scheme 6. Reduction of 3a,b with SnCl 2 in RSH and protection with... Available at: [Link]

  • Gorpinchenko, V. A., et al. (2009). CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds, 45(10), 1202–1205. Available at: [Link]

  • Clark, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chemguide. Available at: [Link]

  • Popova, M. A., et al. (2021). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 17, 2226–2233. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4068. Available at: [Link]

  • Imayoshi, T., et al. (2019). 3-Keto-indazole derivatives exhibiting multi-coloured phosphorescence. New Journal of Chemistry, 43(35), 14002–14009. Available at: [Link]

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Available at: [Link]

  • ResearchGate. (2016). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Available at: [Link]

  • Shaikh, A. S., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(52), 32938–32962. Available at: [Link]

  • Iskra, J., & Stavber, S. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1964–1969. Available at: [Link]

  • Google Patents (1982). Process for the diazotisation of amines. EP0003656B1.
  • Abadi, A. H., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(11), 2991. Available at: [Link]

  • Scientific Update. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Available at: [Link]

  • Gauthier, S., et al. (2000). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Journal of medicinal chemistry, 43(25), 4725–4731. Available at: [Link]

  • LibreTexts Chemistry. (2024). 24.8: Reactions of Arylamines. Available at: [Link]

  • Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization - Rearrangement of nitroarenyl ketones. The Journal of organic chemistry, 67(24), 8662–8665. Available at: [Link]

  • Abadi, A. H., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(11), 2991. Available at: [Link]

  • ResearchGate. (2018). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Available at: [Link]

  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry. Available at: [Link]

  • Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. PubMed. Available at: [Link]

  • Boulanger, W. A. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]

  • Reddit. (2019). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Available at: [Link]

Sources

Optimization

Technical Support Center: 3-Methyl-1H-indazol-7-amine Synthesis

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Process Optimization Last Updated: February 1, 2026[1] Executive Summary: The Indazole Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Process Optimization Last Updated: February 1, 2026[1]

Executive Summary: The Indazole Challenge

The 3-methyl-1H-indazol-7-amine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, PLK1 inhibitors).[1] However, its synthesis is fraught with specific "pain points" that do not affect the more common 5- or 6-amino isomers.

This support guide addresses the three most frequent failure modes reported by medicinal chemists:

  • Ring Cleavage (Hydrogenolysis): Destruction of the indazole core during nitro reduction.[1]

  • Regiochemical Drift: Inability to control N1 vs. N2 alkylation/protection.

  • Precursor Isomerism: Difficulty isolating the 7-nitro intermediate from 5-nitro byproducts.

Troubleshooting Module: Critical Failure Modes

Ticket #401: "My product disappeared during nitro reduction."

User Report: "I attempted to reduce 3-methyl-7-nitro-1H-indazole to the amine using H₂/Pd-C in methanol. NMR shows the disappearance of the aromatic signals characteristic of the indazole system. I suspect ring opening."

Diagnosis: N-N Bond Hydrogenolysis. The N-N bond in the indazole ring is susceptible to reductive cleavage (hydrogenolysis), particularly under heterogeneous catalytic hydrogenation conditions (Pd/C, high pressure H₂).[1] This transforms the bicyclic indazole into a substituted phenylenediamine (2-ethyl-6-aminobenzenamine derivative), effectively destroying the scaffold.

The Fix: Switch to Chemoselective Single-Electron Transfer (SET) Avoid catalytic hydrogenation for 7-nitroindazoles unless strictly controlled.[1] Use metal-mediated reduction which is chemically specific to the nitro group.

Recommended Protocol: Stannous Chloride (SnCl₂) Reduction This method preserves the N-N bond due to its mild nature and lack of surface-catalysis hydrogen activation.[1]

  • Reagents: 7-Nitro-3-methyl-1H-indazole (1.0 equiv), SnCl₂·2H₂O (5.0 equiv), Ethanol (0.2 M), Conc.[1] HCl (cat.).[1][2]

  • Procedure:

    • Dissolve starting material in Ethanol.[1]

    • Add SnCl₂[1]·2H₂O in one portion.[1]

    • Heat to reflux (70-80°C) for 2–4 hours. Monitor by LCMS (look for M+1 = 148).[1]

    • Critical Workup: Cool to RT. Neutralize carefully with sat. NaHCO₃ (foaming risk).[1] Filter the resulting tin salts through Celite. Extract filtrate with EtOAc.[1][2][3]

  • Why this works: SnCl₂ operates via electron transfer, reducing the nitro group to a hydroxylamine and then to an amine without interacting with the aromatic N-N bond energy barrier.[1]

Data Comparison: Reduction Methods

MethodReagentRisk LevelPrimary Side ProductRecommended?
Catalytic H₂ H₂ (1 atm), Pd/CHigh 2,6-diamino-ethylbenzene (Ring Open)❌ No
Iron Reduction Fe powder, NH₄ClLowIncomplete reduction (Hydroxylamine)✅ Yes (Scale-up)
Tin Reduction SnCl₂, HCl/EtOHVery LowNone (High Chemoselectivity)✅✅ Preferred
Transfer Hydrog. HCOONH₄, Pd/CMediumPartial Ring Cleavage⚠️ Caution
Ticket #402: "I cannot separate the 5-nitro and 7-nitro isomers."

User Report: "I tried nitrating 3-methyl-1H-indazole directly with HNO₃/H₂SO₄. I got a mixture of 5-nitro (major) and 7-nitro (minor) products that are impossible to separate by flash chromatography."

Diagnosis: Electrophilic Substitution Rules. The C5 position of the indazole ring is electronically favored for electrophilic aromatic substitution (SEAr) over the C7 position.[1] Direct nitration will always favor the 5-isomer (often >80% yield), making it an inefficient route for 7-amine synthesis.[1]

The Fix: The "Pre-Cyclization" Strategy Do not nitrate the indazole. Instead, build the indazole ring after the nitro group is already in place at the correct position.[1]

Recommended Route: Diazotization of 2-Amino-3-nitroacetophenone This route guarantees the 7-position regiochemistry because the nitrogen atoms are fixed before the ring closes.

Step-by-Step Workflow:

  • Start: 2-Amino-3-nitroacetophenone.

  • Diazotization: Treat with NaNO₂/HCl at 0°C to form the diazonium salt.[1]

  • Reduction/Cyclization: Treat the diazonium species with SnCl₂ or Na₂SO₃ to form the hydrazine intermediate, which spontaneously cyclizes to 3-methyl-7-nitro-1H-indazole.

  • Result: 100% Regiocontrol for the 7-position.

Ticket #403: "N1 vs. N2 Alkylation is uncontrollable."[1]

User Report: "After synthesizing the amine, I tried to protect the indazole nitrogen (or alkylate it). I get a 60:40 mixture of N1 and N2 isomers."

Diagnosis: Tautomeric Ambiguity. Indazoles exist in an annular tautomeric equilibrium (1H vs 2H).[1] The N1 position is thermodynamically more stable, but N2 is often kinetically accessible, especially if steric bulk (like a methyl group at C3 or an amine at C7) influences the approach of the electrophile.[1]

The Fix: Thermodynamic Control & Base Selection

  • For N1-Selectivity (Thermodynamic):

    • Use NaH (Sodium Hydride) in THF or DMF .[1]

    • Allow the anion to form completely (30 mins at 0°C) before adding the electrophile.

    • Mechanism:[1][4][5][6][7][8] The hard anion prefers the N1 position to maximize aromaticity of the benzene ring (Clar's sextet rule).

  • For N2-Selectivity (Kinetic/Transient):

    • Use Meerwein's salt (Me₃OBF₄) or mild bases like Cs₂CO₃ in Acetone .[1]

    • Note: Achieving high N2 selectivity is notoriously difficult without transient blocking groups.[1]

Visualizing the Pathways

The following diagram illustrates the "Safe Route" (Green) versus the "High Risk" routes (Red) discussed above.

IndazoleSynthesis Start 3-Methyl-1H-Indazole Nitration Direct Nitration (HNO3/H2SO4) Start->Nitration Mix Mixture: 5-Nitro (Major) + 7-Nitro (Minor) Nitration->Mix Poor Regioselectivity AltStart 2-Amino-3-nitroacetophenone Cyclization Diazotization & Cyclization AltStart->Cyclization Route B (Recommended) NitroInter 7-Nitro-3-methyl-1H-indazole (Pure Regioisomer) Cyclization->NitroInter Red_H2 Reduction: H2 / Pd-C NitroInter->Red_H2 Red_Sn Reduction: SnCl2 / HCl NitroInter->Red_Sn Chemoselective RingOpen SIDE PRODUCT: Diamino-ethylbenzene (Ring Opened) Red_H2->RingOpen N-N Cleavage Target TARGET: 3-Methyl-1H-indazol-7-amine Red_Sn->Target High Yield

Caption: Figure 1. Synthesis Logic Tree. The green path represents the optimized workflow to avoid regiochemical mixtures and ring-opening side reactions.

Advanced FAQ: Handling the 7-Amine

Q: Is the 3-methyl-1H-indazol-7-amine stable in air? A: It is moderately unstable. Like many electron-rich anilines, it is prone to oxidation, turning dark brown/black upon exposure to air over time (formation of azo dimers or polymerization).[1]

  • Recommendation: Store under Argon/Nitrogen at -20°C. If using in a subsequent coupling (e.g., amide bond formation), use it immediately after workup.[1]

Q: Can I use Buchwald-Hartwig amination to install the amine directly? A: Yes, but it requires a 7-halo precursor (7-bromo-3-methyl-1H-indazole).

  • Protocol: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), Benzophenone imine (1.2 equiv) in Dioxane at 100°C. Followed by acidic hydrolysis.[1]

  • Pros: Avoids nitro-reduction entirely.[1]

  • Cons: 7-bromo-3-methylindazole is expensive or hard to make regioselectively.

Q: Why is the melting point of my product lower than literature values? A: This often indicates the presence of the N-acetyl impurity if you used Fe/Acetic Acid for reduction, or retained solvent. Indazoles are notorious for trapping solvents in their crystal lattice.[1] Dry under high vacuum (0.1 mbar) at 50°C for 12 hours.

References

  • BenchChem. (2025).[1][2][3] Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. Retrieved from [1]

  • Lattanzi, A., et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Journal of Organic Chemistry. Retrieved from [1]

  • Zhu, J. S., et al. (2018).[1][9] N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones. Organic Letters. Retrieved from [1]

  • Meanwell, N. A. (2011).[1] Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling. ChemBioChem.[1] Retrieved from

  • Che, C. M., et al. (2010).[1] Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. Retrieved from [1]

Sources

Troubleshooting

troubleshooting 3-methyl-1H-indazol-7-amine purification by column chromatography

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of 3-methyl-1H-indazol-7...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of 3-methyl-1H-indazol-7-amine. As a substituted indazole, this molecule presents a unique set of purification challenges due to its aromatic amine functionality. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified 3-methyl-1H-indazol-7-amine shows significant peak tailing on the column. What is the underlying cause and how can I achieve sharp, symmetrical peaks?

A1: Peak tailing is a classic sign of strong, undesirable interactions between your basic amine compound and the acidic stationary phase. The free silanol (Si-OH) groups on the surface of standard silica gel are acidic and can protonate the amine group of your indazole derivative. This strong ionic interaction leads to slow desorption kinetics, resulting in a "tailing" effect as the compound elutes.[1][2]

Root Cause Analysis:

  • Acid-Base Interaction: The primary culprit is the interaction between the Lewis basic amine on your molecule and the Brønsted acidic silanol groups of the silica gel.[1]

  • Irreversible Adsorption: In severe cases, this interaction can lead to a significant loss of yield, as a portion of your compound becomes irreversibly bound to the stationary phase.

Solutions & Protocols:

  • Mobile Phase Modification (Recommended First Step): The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase.[1][2]

    • Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your chosen eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

    • Mechanism: The TEA, being a small and strong base, will preferentially bind to the acidic silanol groups, effectively "masking" them from your indazole amine. This allows your compound to elute based on polarity interactions rather than strong acid-base binding, resulting in symmetrical peaks.

  • Choice of Stationary Phase: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.

    • Neutral Alumina: Alumina is generally less acidic than silica gel and can be a good alternative. Ensure you use neutral (pH ~7) or basic (pH ~9) alumina, as acidic alumina will present the same problems.

    • Deactivated Silica: You can purchase commercially prepared "deactivated" or "base-washed" silica gel.

    • Amine-Functionalized Silica: For challenging separations, amine-functionalized silica columns offer a surface that is not prone to the acid-base interactions causing tailing.[1]

Q2: I am struggling to separate 3-methyl-1H-indazol-7-amine from a closely eluting impurity. How can I improve the separation resolution?

A2: Poor resolution between two compounds with similar polarities is a common challenge. The key is to enhance the selectivity (α) of your chromatographic system, which is a measure of how differently the two compounds interact with the stationary and mobile phases.[1][3]

Troubleshooting Workflow:

G start Poor Resolution or Co-elution Observed tlc Step 1: Re-optimize on TLC start->tlc solvent Step 2: Modify Mobile Phase tlc->solvent Test different solvent systems (e.g., Toluene/EtOAc, DCM/Acetone) gradient Step 3: Implement Gradient Elution solvent->gradient If still poor separation, but spots are distinct stationary Step 4: Change Stationary Phase solvent->stationary If co-elution persists in multiple solvent systems result Improved Separation gradient->result Start with low polarity and gradually increase polar solvent % stationary->result Try alumina or a different bonded phase (e.g., Cyano)

Caption: Workflow for improving separation resolution.

Detailed Strategies:

  • Optimize the Mobile Phase: Your choice of solvent is critical. The goal is to find a solvent system where the affinity of your product and the impurity for the stationary phase are maximally different.

    • TLC is Key: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35, and maximizes the ΔRf (difference in Rf values) between your product and the impurity.[4]

    • Solvent Selectivity: Don't just vary the ratio of two solvents; try completely different solvent combinations. The "solvent selectivity triangle" (e.g., using a non-polar solvent like hexane with ethyl acetate, dichloromethane, or toluene) can be a powerful tool. These solvents have different hydrogen bond accepting/donating and dipole characteristics, which can influence separation.[5]

  • Implement Gradient Elution: If an isocratic (single solvent mixture) system fails, a solvent gradient is the next logical step.

    • Protocol: Start the column with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). After the non-polar impurities have eluted, gradually and slowly increase the percentage of the more polar solvent (e.g., to 70:30 Hexane/Ethyl Acetate). This can help sharpen the peak of your target compound and improve separation from closely eluting species.[6]

  • Change the Stationary Phase Chemistry: If changing the mobile phase doesn't work, the issue may be that the impurity and your product have very similar interactions with silica.

    • Alternative Phases: Switching to a stationary phase with a different chemical nature, such as alumina or a cyano-bonded phase, can alter the selectivity and achieve separation.[7][8]

Q3: My compound appears to be degrading on the column. How can I confirm this and what is the solution?

A3: On-column degradation is a serious issue, particularly for sensitive molecules like some aromatic amines. The acidic nature of silica gel can catalyze decomposition, or the compound may be sensitive to oxidation on the high-surface-area stationary phase.[6][9][10]

Confirmation of On-Column Degradation:

A 2D TLC experiment is a definitive way to check for stability on silica.

Experimental Protocol: 2D TLC for Stability Testing

  • Spotting: Dissolve your crude sample in a suitable solvent. On a TLC plate, spot the sample in the bottom-left corner.

  • First Elution: Develop the TLC plate in a chosen solvent system as you normally would.

  • Drying and Rotation: Remove the plate from the chamber and dry it completely with a stream of air or nitrogen. It is crucial that all solvent is removed.

  • Second Elution: Rotate the plate 90 degrees counter-clockwise, so your separated spots from the first run are now along the new "bottom" of the plate.

  • Re-Elution: Place the rotated plate back into the same TLC chamber with the same solvent system and allow it to develop again.

  • Analysis:

    • Stable Compound: If your compound is stable, all the spots will lie on a 45-degree diagonal line from the origin.

    • Unstable Compound: If new spots appear that are off the 45-degree diagonal, it indicates that the compound degraded while in contact with the silica stationary phase.[6]

Solutions:

  • Deactivate the Silica: As with tailing, adding a base like triethylamine to the eluent can often suppress acid-catalyzed degradation.[2]

  • Use an Alternative Stationary Phase: If degradation persists, you must switch to a more inert stationary phase. Neutral alumina is an excellent first choice. Florisil is another option for compounds that are particularly sensitive.[6]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (e.g., using flash chromatography with positive pressure). A shorter residence time on the column reduces the opportunity for degradation.[2]

Summary of Recommended Starting Conditions

The following table provides recommended starting points for developing a purification method for 3-methyl-1H-indazol-7-amine. These should be optimized using TLC prior to running the column.

ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel (100-200 or 230-400 mesh)Standard starting point. Be prepared to modify the mobile phase or switch to alumina if issues arise.[11]
Mobile Phase (TLC) 1. Ethyl Acetate / Hexane (e.g., starting at 30:70) 2. Dichloromethane / Methanol (e.g., starting at 98:2)These two systems offer different selectivities. Always add 1% triethylamine (TEA) to the mobile phase to prevent tailing.[1][12]
Mobile Phase (Column) Use the optimized solvent system from TLC.The ideal Rf on TLC for column chromatography is ~0.3.[4] A step or linear gradient may be required for optimal separation.
Loading Technique Dry LoadingDissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/Methanol), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this onto the column. This often results in sharper bands and better separation than wet loading.

Logical Decision Tree for Purification

G start Begin Purification of 3-methyl-1H-indazol-7-amine tlc Run TLC with DCM/MeOH and EtOAc/Hexane + 1% TEA start->tlc rf_ok Is Rf ~0.3 and spots are round? tlc->rf_ok column Run Silica Column with Optimized Solvent + 1% TEA rf_ok->column Yes tailing tailing rf_ok->tailing No (Tailing) rf_bad rf_bad rf_ok->rf_bad No (Rf too high/low) success Pure Product Obtained column->success Separation successful problems problems column->problems Poor separation or degradation tea tea tailing->tea Increase TEA to 2% in eluent adjust_polarity adjust_polarity rf_bad->adjust_polarity Adjust solvent ratio gradient gradient problems->gradient Try gradient elution gradient->success If successful alumina Switch to Neutral Alumina column gradient->alumina If still failing, perform 2D TLC alumina->success

Caption: Decision tree for method development.

References

  • CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents. Google Patents.
  • Troubleshooting Flash Column Chromatography . University of Rochester Department of Chemistry. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography . University of Rochester Department of Chemistry. Available at: [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . National Institutes of Health. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . ResearchGate. Available at: [Link]

  • Photochemical Conversion of Indazoles into Benzimidazoles . National Institutes of Health. Available at: [Link]

  • Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry . National Institutes of Health. Available at: [Link]

  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents. Google Patents.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . National Institutes of Health. Available at: [Link]

  • How to isolate Imine by column chromatography? . ResearchGate. Available at: [Link]

  • Solvent selection in liquid chromatography . Molnar Institute. Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives . National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . Semantic Scholar. Available at: [Link]

  • 3-methyl-1H-indazole . National Institutes of Health. Available at: [Link]

  • On-Column Sample Degradation . Chromatography Online. Available at: [Link]

  • issues with column chromatography purification of coordination complex . Reddit. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . National Institutes of Health. Available at: [Link]

  • Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy . PubMed. Available at: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? . Chemistry Stack Exchange. Available at: [Link]

  • How To Choose Solvent System For Column Chromatography? . YouTube. Available at: [Link]

  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC . PubMed. Available at: [Link]

  • Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry . PubMed. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . ACS Publications. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . National Institutes of Health. Available at: [Link]

  • 1,3-Dimethyl-1H-indazol-6-amine . ResearchGate. Available at: [Link]

  • A case of Z/E-isomers elution order inversion caused by cosolvent percentage change in supercritical fluid chromatography . ResearchGate. Available at: [Link]

  • Column chromatography . University of Calgary. Available at: [Link]

  • 3-methyl-1H-indazol-5-amine . National Institutes of Health. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry . National Institutes of Health. Available at: [Link]

  • How changing stationary phase chemistry can impact separation selectivity . Biotage. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) . Axion Labs. Available at: [Link]

  • A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement . Royal Society of Chemistry. Available at: [Link]

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods . Chromatography Online. Available at: [Link]

  • Tips and Tricks for the Lab: Column Choices . ChemistryViews. Available at: [Link]

  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC . ResearchGate. Available at: [Link]

  • 1-methyl-1H-indazol-7-amine . National Institutes of Health. Available at: [Link]

Sources

Optimization

optimizing reaction conditions for 3-methyl-1H-indazol-7-amine derivatives

Status: Operational Support Level: Tier 3 (Advanced Research Methodology) Subject: Optimization of Reaction Conditions for 3-Methyl-1H-Indazol-7-Amine Derivatives Audience: Medicinal Chemists, Process Chemists Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Advanced Research Methodology) Subject: Optimization of Reaction Conditions for 3-Methyl-1H-Indazol-7-Amine Derivatives Audience: Medicinal Chemists, Process Chemists

Introduction: The Scaffold

The 3-methyl-1H-indazol-7-amine core is a privileged scaffold in kinase inhibitor discovery, particularly for targets like PLK4 , VEGFR , and FGFR4 . The C3-methyl group often occupies the gatekeeper pocket, while the C7-amine serves as a critical vector for solvent-exposed interactions. However, this scaffold presents unique synthetic challenges: the electron-deficient pyrazole ring deactivates the C7-amine, and the C7-substituent introduces steric strain that complicates N-alkylation regioselectivity.

This guide provides evidence-based troubleshooting for the three most common bottlenecks: Core Synthesis , Regioselective Alkylation , and C7-Functionalization .

Module 1: Core Synthesis (Ring Closure)

User Issue: "I am seeing low yields during the cyclization of 2-amino-3-methylacetophenone. The diazonium intermediate seems unstable."

Technical Analysis

The standard synthesis involves the diazotization of a 2-aminoacetophenone derivative followed by reductive cyclization. The critical failure point is often the temperature control during the in situ reduction. If the diazonium salt is allowed to warm before the reducing agent (SnCl₂) is fully active, phenol byproducts form via hydrolysis.

Optimized Protocol: The "One-Pot" Reductive Cyclization

Ref: Adapted from standard indazole synthesis protocols [1].

  • Diazotization: Dissolve 2-amino-3-methylacetophenone in concentrated HCl. Cool to -5°C to 0°C (internal probe required). Add NaNO₂ (1.1 equiv) dropwise. Critical: Maintain T < 0°C.

  • Reduction: Prepare a solution of SnCl₂·2H₂O (2.5 equiv) in conc. HCl.

  • The Fix: Do not add the tin solution to the diazonium salt. Instead, cannulate the cold diazonium solution INTO the stirring SnCl₂ solution at 0°C. This ensures the unstable diazonium species immediately encounters an excess of reducing agent.

  • Cyclization: Allow to warm to RT. The indazole ring closes spontaneously upon reduction.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Phenol formation (Ar-OH) Diazonium hydrolysisLower T (< -5°C); Reverse addition order (Diazonium → SnCl₂).
Azo-coupling dimers Insufficient acidIncrease HCl concentration to prevent coupling of diazonium with free amine.
Incomplete conversion Stalled reductionIncrease SnCl₂ to 3.0 equiv; ensure vigorous stirring (slurry is thick).

Module 2: The Regioselectivity Battle (N1 vs. N2)

User Issue: "I need the N1-alkylated product, but I'm getting a 1:1 mixture or predominantly N2-alkylated impurities. The C7-amine seems to be influencing the outcome."

Mechanistic Insight

Indazoles exist in a tautomeric equilibrium. For 7-substituted indazoles, the substituent at C7 (the amine or its protected form) creates steric clash with the N1-substituent.

  • N1-Alkylation: Thermodynamically favored (aromaticity of the benzene ring is preserved) but sterically hindered by C7.

  • N2-Alkylation: Kinetically accessible (less steric hindrance) but disrupts the benzenoid aromaticity (quinoid-like character).

Recent DFT studies and experimental data confirm that N2-alkylation is often the major product under kinetic conditions for 7-substituted indazoles [2, 3].

Decision Tree: Controlling Regiochemistry

Regioselectivity Start Target: N-Alkylation of 3-methyl-7-aminoindazole Desired Which Isomer do you need? Start->Desired N1 N1-Isomer (Thermodynamic) Desired->N1 N2 N2-Isomer (Kinetic) Desired->N2 N1_Cond Condition A: Thermodynamic Control Base: NaH or KOtBu Solvent: DMF or THF Temp: 60°C - Reflux N1->N1_Cond N2_Cond Condition B: Kinetic/Chelation Control Base: Cs2CO3 or K2CO3 Solvent: Acetone or MeCN Temp: RT N2->N2_Cond Mech_N1 Mechanism: Reversible alkylation allows equilibration to stable N1 form. N1_Cond->Mech_N1 Mech_N2 Mechanism: Irreversible alkylation at most accessible nitrogen (N2). N2_Cond->Mech_N2

Figure 1: Decision tree for selecting reaction conditions based on desired regioisomer.

Protocol: Forcing N1-Selectivity

To overcome the C7 steric clash, you must push the reaction to thermodynamic equilibrium.

  • Protect the amine: Use a Boc or Phthalimide group to prevent N-alkylation of the primary amine.

  • Base: NaH (1.2 equiv) . The sodium cation coordinates tightly, often favoring N1, but more importantly, it allows for higher temperature reactions.

  • Solvent: DMF or NMP (High boiling point).

  • Temperature: Heat to 80–100°C . At this temperature, the kinetic N2-product can revert (de-alkylation) and re-alkylate at the thermodynamic N1 position [3, 4].

Module 3: Functionalizing the "Dead" C7-Amine

User Issue: "My amide couplings at the C7-amine are failing. Standard EDC/HOBt conditions yield <10% product."

Technical Analysis

The C7-amine is electronically deactivated by the electron-withdrawing nature of the pyrazole ring. Furthermore, the C6-proton and the N1-substituent create a "steric pocket" that blocks nucleophilic attack. Standard carbodiimides (EDC/DCC) are insufficiently reactive.

Solution A: Amide Coupling (The "High-Energy" Route)

Switch to uronium/phosphonium coupling agents that generate highly reactive active esters.

  • Reagent: HATU (1.2 equiv) or PyAOP .

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (Do not use DCM; solubility and rate are poor).

  • Additives: HOAt (7-aza-1-hydroxybenzotriazole) is superior to HOBt for sterically hindered amines [5].

Solution B: Buchwald-Hartwig Coupling (C-N Bond Formation)

If attaching an aryl group, the C7-amine acts as a poor nucleophile. You need a catalyst system designed for hindered amines.

Recommended Conditions:

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ .

  • Ligand: BrettPhos or RuPhos [6].

    • Why: These bulky, electron-rich biaryl phosphine ligands facilitate the reductive elimination step, which is difficult with hindered amines.

  • Base: LiHMDS (strong base) or Cs₂CO₃ (weak base).

    • Note: If the substrate is sensitive to strong base, use K₃PO₄ with t-BuOH as a co-solvent.

  • Temperature: 100°C.

Comparative Data: Coupling Efficiency at C7

MethodReagentsYield (Typical)Notes
Standard Amide EDC / HOBt / DCM< 15%Fails due to low nucleophilicity.
Acid Chloride R-COCl / Pyridine40-60%Good, but limited by R-COCl stability.
High-Energy Amide HATU / HOAt / DMF 85-95% Gold Standard for amides.
Buchwald (Gen 1) Pd(PPh₃)₄ / NaOtBu0-20%Ligand too small/labile.
Buchwald (Gen 3) Pd-BrettPhos G3 70-90% Gold Standard for arylations.

References

  • Vertex AI Search. (2025). Synthesis of 3-methyl-1H-indazoles via diazotization. Retrieved from Patent CN105198813B and related literature. Link

  • Clemens, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Link

  • WuXi Biology. (2024). Mechanism of a Highly Selective N2 Alkylation of Indazole. Link

  • Keating, J. J., et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Link

  • America Peptides. (2026). Optimizing Amide Bond Formation: Practical Scenarios for HATU. Link

  • Organic Chemistry Portal. (2025). Buchwald-Hartwig Cross Coupling Reaction. Link

Sources

Troubleshooting

enhancing the solubility of 3-methyl-1H-indazol-7-amine for biological assays

Executive Summary 3-methyl-1H-indazol-7-amine presents a classic "solubility cliff" challenge in drug discovery. Its planar, hydrophobic indazole core drives strong stacking interactions, leading to high crystal lattice...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-methyl-1H-indazol-7-amine presents a classic "solubility cliff" challenge in drug discovery. Its planar, hydrophobic indazole core drives strong


 stacking interactions, leading to high crystal lattice energy and poor aqueous solubility. Furthermore, while the amine at position 7 provides a handle for ionization, its weak basicity (pKa 

3–5) often fails to maintain solubility at physiological pH (7.4), resulting in compound precipitation ("crashing out") during assay dilution.

This guide provides field-proven protocols to overcome these limitations, ensuring data integrity in your biological assays.

Part 1: The Mechanics of Precipitation

Q: Why does my compound precipitate immediately upon adding buffer, even if the stock is clear?

A: You are encountering the "Crash Zone." When you dilute a hydrophobic stock (dissolved in 100% DMSO) directly into an aqueous buffer, the solvent environment changes too rapidly.

  • LogP Mismatch: 3-methyl-1H-indazol-7-amine is lipophilic (LogP

    
     1.5–2.0). It prefers organic solvents.
    
  • Supersaturation: At 100% DMSO, the compound is solvated. As water is added, the capacity of the solvent mixture to hold the compound drops exponentially. If this drop is faster than the mixing rate, local regions of supersaturation occur, triggering nucleation and precipitation.

  • Kinetic vs. Thermodynamic Solubility: You might achieve a clear solution initially (kinetic solubility), but it is thermodynamically unstable. Over minutes or hours, the compound will crystallize out, leading to false negatives in your assay.

Part 2: Stock Solution & Storage

Q: What is the optimal solvent and concentration for stock preparation?

A: Anhydrous DMSO (Dimethyl Sulfoxide) at 10 mM to 20 mM.

  • Protocol: Weigh the solid powder and add room temperature anhydrous DMSO. Vortex vigorously for 30–60 seconds.

  • Why Anhydrous? DMSO is hygroscopic. Absorbed water significantly lowers the solubility power of DMSO.[1] Using "wet" DMSO can cause micro-precipitation within the stock tube over time [1].

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Repeated freezing causes water condensation, which nucleates crystal formation. Store at -20°C or -80°C.

Q: Can I use Ethanol? A: Not recommended. Ethanol evaporates too quickly, changing the concentration of your stock during handling. It is also less effective at disrupting the


 stacking of the indazole core compared to DMSO.
Part 3: The "Step-Down" Dilution Strategy

Q: How do I move from DMSO to Buffer without crashing out?

A: Do not pipette 1


L of stock directly into 999 

L of buffer. Instead, use an Intermediate Dilution Step .

The Protocol:

  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate: Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or 100% PEG-400). This creates a 1 mM solution.

  • Final: Dilute this intermediate into your assay buffer.

This method reduces the "solvent shock" and prevents the formation of local high-concentration aggregates.

StepDownDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate (1 mM) 50% DMSO / 50% Buffer Stock->Inter  1:10 Dilution   (Gentle Transition) Precip PRECIPITATION (False Negative) Stock->Precip  Direct 1:1000   (Solvent Shock) Final Assay Well (10 µM) 1% DMSO Final Inter->Final  1:100 Dilution  

Figure 1: The Step-Down Dilution Strategy minimizes solvent shock, preventing immediate precipitation common with direct high-ratio dilutions.

Part 4: Advanced Solubilization (Excipients)

Q: The Step-Down method isn't enough. What additives can I use?

A: If the compound persists in precipitating, you must encapsulate the hydrophobic core. The gold standard for biological assays is 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.

Why it works: The indazole core fits inside the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the outside interact with water. This "hides" the hydrophobic portion of the molecule from the aqueous buffer.

Protocol:

  • Prepare your assay buffer containing 5% to 10% (w/v) HP-

    
    -CD .
    
  • Perform your dilution of the DMSO stock into this cyclodextrin-rich buffer.

  • Note: Always run a vehicle control (Buffer + DMSO + Cyclodextrin) to ensure the excipient does not interfere with your target protein or cell line [2].

Q: Can I use surfactants like Tween 80? A: Yes, at low concentrations (0.01% - 0.05%). However, surfactants can lyse cells or denature enzymes. Cyclodextrins are generally more biocompatible.

Part 5: pH and Salt Formation

Q: Can I adjust the pH to improve solubility?

A: Yes. The 7-amine group is weakly basic.

  • Acidic pH (4.0–5.0): The amine will be protonated (

    
    ), drastically increasing water solubility.
    
  • Physiological pH (7.4): The amine is largely uncharged, leading to lower solubility.

Strategy: If your assay allows (e.g., some enzymatic assays), lower the buffer pH to 6.0 or 6.5. If you must work at pH 7.4, consider converting the solid free base to a Hydrochloride (HCl) salt before dissolving it.

  • In situ salt formation: Add 1 equivalent of aqueous HCl to the compound during the initial solubilization step, then dilute with buffer.

Summary of Solubilization Options
MethodMechanismProsCons
DMSO Step-Down Gradual polarity changeSimple, no new reagentsMay not work for very high concentrations
HP-

-CD
EncapsulationHighly effective, biocompatibleExpensive, potential assay interference
pH Adjustment Ionization of amineDrastic solubility increaseLimited by assay pH tolerance
Surfactants Micelle formationCheap, effectiveHigh risk of cell toxicity/protein denaturation
Troubleshooting Decision Tree

SolubilityTree Start Compound Precipitates in Assay Buffer CheckConc Is Final Conc > 50 µM? Start->CheckConc LowerConc Reduce Conc. (Limit of Solubility) CheckConc->LowerConc Yes StepDown Try Step-Down Dilution (Part 3) CheckConc->StepDown No StepDownWork Did it work? StepDown->StepDownWork Success Proceed with Assay StepDownWork->Success Yes AddCD Add 5-10% HP-β-CD to Buffer StepDownWork->AddCD No CDWork Did it work? AddCD->CDWork CDWork->Success Yes AdjustPH Lower pH to 5.5-6.0 (If assay tolerates) CDWork->AdjustPH No AdjustPH->Success Assay Compatible

Figure 2: Decision matrix for troubleshooting precipitation issues.

References
  • Compound Precipitation in High-Concentration DMSO Solutions. Source: Journal of Biomolecular Screening (via NIH PubMed) Citation: Popa-Burke, I., et al. (2014).[2] Screening compounds precipitate out of high-concentration DMSO solutions.[2] URL:[Link]

  • Cyclodextrins as Solubility Enhancers. Source: National Institutes of Health (PMC) Citation: Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. URL:[Link]

  • Physicochemical Properties of Indazole Derivatives. Source: PubChem Citation: National Center for Biotechnology Information. PubChem Compound Summary for CID 11298049, 3-methyl-1H-indazol-5-amine (Structural Analog). URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Oral Bioavailability of 3-Methyl-1H-indazol-7-amine Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methyl-1H-indazol-7-amine analogs. This guide is designed to provide in-depth technical assistance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methyl-1H-indazol-7-amine analogs. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to overcome common challenges in improving the oral bioavailability of this important class of molecules. As many indazole derivatives are developed as kinase inhibitors, achieving adequate oral exposure is paramount for their therapeutic success.[1][2] This resource combines established scientific principles with practical, field-proven insights to navigate the complexities of preclinical drug development.

FREQUENTLY ASKED QUESTIONS (FAQs)

This section addresses common initial questions and hurdles encountered during the development of 3-methyl-1H-indazol-7-amine analogs.

Q1: My 3-methyl-1H-indazol-7-amine analog shows potent in vitro activity but very low exposure in vivo after oral dosing. What are the likely culprits?

A1: This is a classic and frequent challenge. The primary reasons for poor oral bioavailability in this class of compounds are typically twofold:

  • Poor Aqueous Solubility: The indazole scaffold, while a valuable pharmacophore, can be lipophilic, leading to low solubility in gastrointestinal fluids. This dissolution-limited absorption is a major barrier.

  • Extensive First-Pass Metabolism: The liver and intestinal wall are rich in metabolic enzymes, particularly Cytochrome P450s (CYPs), that can rapidly metabolize the compound before it reaches systemic circulation.[3] The aromatic nature of the indazole ring and the presence of the amine group make these analogs susceptible to oxidative metabolism.

A systematic approach involving in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial to diagnose the specific issue.

Q2: What initial in vitro assays should I run to assess the oral bioavailability potential of my analogs?

A2: A standard panel of in vitro assays can provide a predictive snapshot of your compound's likely in vivo behavior. We recommend the following tiered approach:

  • Kinetic Solubility: To determine the solubility in a buffered aqueous solution.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay to assess passive permeability.

  • Caco-2 Permeability Assay: To evaluate both passive and active transport mechanisms across a human intestinal cell monolayer and identify potential efflux by transporters like P-glycoprotein (P-gp).

  • Liver Microsomal Stability Assay: To measure the rate of metabolic degradation by liver enzymes and estimate the intrinsic clearance.

These assays, when analyzed together, can help you classify your compound's primary liabilities.

Q3: I've identified poor solubility as the main issue. What are my immediate next steps?

A3: For solubility-limited compounds, you have two primary avenues to explore concurrently:

  • Chemical Modification (Lead Optimization): Introduce polar functional groups to the molecule to enhance its aqueous solubility. For instance, incorporating a piperazine moiety has been shown to improve the solubility and oral bioavailability of other drug candidates.

  • Formulation Strategies: For promising compounds that cannot be easily modified, formulation approaches can be game-changers. These include:

    • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create a higher-energy, more soluble amorphous form.[4]

    • Lipid-Based Formulations: Dissolving the compound in lipids, surfactants, and co-solvents to form micelles or emulsions in the gut, which can enhance solubilization.

    • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles to improve the dissolution rate.

Q4: My compound is highly soluble and permeable in vitro, but still has low oral bioavailability. What's happening?

A4: This scenario strongly points towards extensive first-pass metabolism. The primary focus should be on identifying the metabolic "hotspots" on your molecule and designing analogs that block or reduce this metabolism. A metabolite identification study using human liver microsomes or hepatocytes is the critical next step. Common metabolic pathways for indazole derivatives include hydroxylation of the aromatic ring and N-dealkylation.

Q5: What is a prodrug strategy, and could it be applicable to my 3-methyl-1H-indazol-7-amine analog?

A5: A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo enzymatic or chemical conversion in the body to release the active drug. This is a powerful strategy for overcoming various ADME issues. For a primary aromatic amine like in your scaffold, a prodrug approach could:

  • Improve Solubility: By attaching a polar promoiety.

  • Enhance Permeability: By masking the polar amine to increase lipophilicity.

  • Protect from First-Pass Metabolism: By temporarily modifying the amine group, which may be a site of metabolism.

Amino acid conjugates are a common and effective prodrug strategy for amines, as they can leverage amino acid transporters in the gut for active uptake.[5]

Troubleshooting Guides

This section provides structured approaches to address specific experimental challenges.

Guide 1: Low and Variable Oral Exposure in Rodent Pharmacokinetic Studies

Problem: You have a lead analog, "Analog-A," with excellent in vitro potency. However, after oral dosing in rats at 10 mg/kg, the pharmacokinetic (PK) profile shows low Cmax, low AUC, and high variability between animals.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low oral bioavailability.

Causality and Actionable Insights:

  • Initial Assessment: The combination of low exposure and high variability often points to either dissolution-limited absorption or significant first-pass metabolism, or both.

  • In Vitro Profiling:

    • Solubility & Permeability: If kinetic solubility is low (e.g., <10 µM), this is a major red flag for poor dissolution in the gut. Even with good permeability, if the compound doesn't dissolve, it can't be absorbed.

    • Metabolic Stability: A short half-life in liver microsomes (e.g., <15 minutes) indicates rapid clearance by hepatic enzymes, a primary cause of low oral bioavailability.

  • Decision and Action:

    • Solubility-Limited:

      • Formulation: Creating an amorphous solid dispersion (ASD) can significantly enhance the aqueous concentration of the drug, thereby increasing the driving force for absorption.

      • Chemical Modification: Synthesize a new analog ("Analog-B") with a solubilizing group, such as a small polar moiety, and re-run the in vitro assays.

    • Metabolism-Limited:

      • Prodrug Strategy: Design a prodrug ("Analog-A-Pro") by attaching a promoiety to the 7-amino group. An L-valine ester prodrug, for example, can be designed to be cleaved by esterases after absorption.

      • Structural Modification: If metabolite identification reveals a specific site of metabolism (e.g., hydroxylation on the indazole ring), synthesize a new analog ("Analog-C") where that position is blocked (e.g., with a fluorine atom).

Data Presentation: A Hypothetical Case Study

AnalogModificationKinetic Solubility (µM)PAMPA Pe (10⁻⁶ cm/s)Rat Microsomal T₁/₂ (min)Rat Oral Bioavailability (%)
Analog-A Parent2.58.2105
Analog-B Added polar group556.51225
Analog-C Blocked metabolism2.88.05545
Analog-A-Pro Prodrug of A>1007.5>60 (in buffer)60

This table clearly demonstrates how targeted modifications based on troubleshooting can lead to significant improvements in oral bioavailability.

Guide 2: In Vitro - In Vivo Correlation (IVIVC) is Poor

Problem: Your in vitro data for "Analog-D" suggests good oral absorption (high solubility, high permeability, good metabolic stability), but the in vivo oral bioavailability is still disappointingly low.

Troubleshooting Workflow:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-methyl-1H-indazol-7-amine: A Traditional Versus Modern Approach

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, 3-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, 3-methyl-1H-indazol-7-amine is a valuable building block in drug discovery, necessitating efficient and scalable synthetic routes. This guide provides an in-depth, objective comparison between a classical, multi-step synthesis and a modern, palladium-catalyzed approach for the preparation of this key intermediate. We will delve into the causality behind the experimental choices, present detailed protocols, and offer a quantitative comparison of their performance.

The Classical Approach: A Multi-Step Journey via Nitration and Reduction

The traditional synthesis of 3-methyl-1H-indazol-7-amine is a well-established, albeit lengthy, process that typically begins with a readily available substituted aniline. This linear sequence involves the formation of the indazole core, followed by the introduction and subsequent chemical modification of a nitro group. The key steps are diazotization, cyclization, and reduction, each presenting its own set of challenges and considerations.

A representative classical route commences with 2-methyl-6-nitroaniline. The synthesis proceeds through the formation of a diazonium salt, which then undergoes intramolecular cyclization to yield 3-methyl-7-nitro-1H-indazole. The final and critical step is the reduction of the nitro group to the desired 7-amino functionality.

Experimental Protocol: Classical Synthesis

Step 1: Synthesis of 3-methyl-7-nitro-1H-indazole

This procedure is adapted from the classical approach to indazole synthesis involving diazotization and cyclization.

  • Diazotization: 2-methyl-6-nitroaniline (1 equivalent) is dissolved in a suitable acidic medium, such as a mixture of glacial acetic acid and hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyclization: The reaction mixture is then gently warmed to room temperature and stirred for several hours, or until the evolution of nitrogen gas ceases, indicating the formation of the indazole ring.

  • Work-up: The mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to afford crude 3-methyl-7-nitro-1H-indazole.

Step 2: Reduction to 3-methyl-1H-indazol-7-amine

The reduction of the nitro group is a critical step, with several methods available. A common and effective method involves the use of tin(II) chloride.

  • Reaction Setup: 3-methyl-7-nitro-1H-indazole (1 equivalent) is suspended in a solvent such as ethanol or ethyl acetate.

  • A solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid is added portion-wise to the suspension. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

  • The mixture is then heated to reflux for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled and made basic by the careful addition of a concentrated sodium hydroxide solution. The resulting tin salts are removed by filtration, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-methyl-1H-indazol-7-amine.

The Modern Approach: A Convergent Strategy with Palladium Catalysis

In contrast to the linear nature of the classical route, modern synthetic chemistry offers more convergent and efficient pathways. A prime example is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This approach allows for the direct formation of the C-N bond between a pre-formed indazole core and an amine, significantly shortening the synthetic sequence and often improving overall yield and functional group tolerance.

This modern route begins with the synthesis of a halogenated indazole, specifically 7-bromo-3-methyl-1H-indazole, which is then subjected to a palladium-catalyzed amination reaction.

Experimental Protocol: Modern Synthesis

Step 1: Synthesis of 7-bromo-3-methyl-1H-indazole

This intermediate can be prepared from commercially available 2-bromo-6-nitrotoluene.

  • Reduction: 2-bromo-6-nitrotoluene is reduced to 2-bromo-6-methylaniline using a standard reducing agent like tin(II) chloride in hydrochloric acid, similar to the reduction step in the classical route.

  • Diazotization and Cyclization: The resulting 2-bromo-6-methylaniline is then subjected to diazotization with sodium nitrite in an acidic medium, followed by in situ cyclization to form 7-bromo-3-methyl-1H-indazole.

Step 2: Palladium-Catalyzed Amination

This step utilizes the Buchwald-Hartwig amination protocol.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with 7-bromo-3-methyl-1H-indazole (1 equivalent), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (typically 1-5 mol%), and a suitable phosphine ligand like Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) (typically 2-10 mol%).

  • A source of ammonia or a protected amine equivalent (e.g., benzophenone imine followed by hydrolysis) and a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), are added.

  • A dry, aprotic solvent like toluene or dioxane is added, and the reaction mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography to afford 3-methyl-1H-indazol-7-amine.

Performance Comparison: A Head-to-Head Analysis

MetricClassical Route (via Nitration/Reduction)Modern Route (via Pd-Catalyzed Amination)Rationale & Insights
Overall Yield Lower (typically 20-40% over 3-4 steps)Higher (typically 50-70% over 2-3 steps)The modern route is more convergent, with fewer steps and generally higher-yielding individual reactions.
Number of Steps 3-4 steps from a simple precursor2-3 steps from a halogenated precursorThe modern approach offers a more streamlined synthesis.
Scalability Can be challenging due to the use of stoichiometric hazardous reagents (e.g., SnCl₂) and potential for runaway reactions in the diazotization step.Generally more scalable, although catalyst cost can be a factor. Modern flow chemistry techniques can further enhance scalability and safety.The use of catalytic amounts of palladium and well-defined reaction conditions in the modern route often translates to better scalability.
Safety & Environmental Impact Involves highly corrosive acids, potentially explosive diazonium intermediates, and stoichiometric heavy metal waste (tin salts).Utilizes a precious metal catalyst, which requires recycling for economic and environmental sustainability. Solvents like toluene and dioxane are also of environmental concern.While both routes have safety and environmental considerations, the large-scale use of tin and strong acids in the classical route is arguably less desirable.
Substrate Scope & Functional Group Tolerance Limited by the harsh acidic and reductive conditions, which can be incompatible with many functional groups.The palladium-catalyzed amination is known for its broad functional group tolerance, allowing for the synthesis of more complex derivatives.This is a significant advantage of the modern route, enabling the late-stage functionalization of molecules.
Cost of Reagents Generally uses cheaper, bulk starting materials and reagents.The palladium catalyst and phosphine ligands can be expensive, although catalyst loading can often be minimized.The higher cost of the catalyst in the modern route can be offset by the higher overall yield and reduced number of steps, especially on a larger scale.

Visualizing the Synthetic Pathways

Classical Synthetic Route

classical_route A 2-Methyl-6-nitroaniline B 3-Methyl-7-nitro-1H-indazole A->B 1. NaNO₂, HCl/AcOH 2. Heat C 3-Methyl-1H-indazol-7-amine B->C SnCl₂·2H₂O, HCl

Caption: Classical synthesis of 3-methyl-1H-indazol-7-amine.

Modern Synthetic Route

modern_route A 2-Bromo-6-methylaniline B 7-Bromo-3-methyl-1H-indazole A->B NaNO₂, H⁺ C 3-Methyl-1H-indazol-7-amine B->C NH₃ source, Pd catalyst, Ligand, Base

Caption: Modern synthesis via palladium-catalyzed amination.

Conclusion: Choosing the Optimal Route

The choice between the classical and modern synthetic routes for 3-methyl-1H-indazol-7-amine depends heavily on the specific requirements of the project.

The classical route , while being well-established and utilizing inexpensive starting materials, suffers from a lower overall yield, a greater number of steps, and significant safety and environmental drawbacks. It may be suitable for small-scale academic research where cost is a primary concern and the necessary safety precautions can be strictly implemented.

The modern, palladium-catalyzed route offers a more efficient, scalable, and versatile approach. Its higher overall yield, shorter reaction sequence, and broader functional group tolerance make it the preferred method for industrial applications and for the synthesis of complex, highly functionalized molecules. While the initial cost of the catalyst may be higher, the overall process economy is often more favorable due to improved efficiency and reduced waste.

As the field of organic synthesis continues to evolve, the development of even more efficient and sustainable methods for the construction of important scaffolds like the indazole nucleus will remain a key area of research, further empowering the discovery of new and life-saving medicines.

References

  • Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731. [Link]

  • Surrey, A. R., & Cutler, R. A. (1956). The Reduction of Aromatic Nitro Compounds with Hydrazine in the Presence of Raney Nickel. Journal of the American Chemical Society, 78(6), 1109-1111. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google P
Comparative

comparative analysis of the pharmacokinetic properties of indazole derivatives

A Comparative Guide to the Pharmacokinetic Properties of Indazole Derivatives Introduction: The Privileged Scaffold in Modern Drug Discovery Indazole, a bicyclic heterocyclic compound composed of a fused benzene and pyra...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Pharmacokinetic Properties of Indazole Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

Indazole, a bicyclic heterocyclic compound composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structure and electronic properties allow for versatile functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities.[2][3] This has translated into significant therapeutic successes, with several indazole-containing molecules gaining FDA approval, including potent kinase inhibitors like Axitinib and Pazopanib for cancer therapy.[1][4][5]

The therapeutic potential of any drug candidate, however, is not solely dependent on its pharmacodynamic interaction with a biological target. Its journey through the body—governed by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics—is equally critical. Poor pharmacokinetic properties are a leading cause of late-stage drug development failure.

This guide provides a comparative analysis of the key pharmacokinetic properties of indazole derivatives. We will dissect the structural features that influence their ADME profiles, present supporting quantitative data, and provide detailed protocols for essential in vitro assays. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel indazole-based therapeutics.

Comparative Analysis of ADME Properties

The overall pharmacokinetic profile of an indazole derivative is a complex interplay of its physicochemical properties, which are dictated by the nature and position of its substituents.

Absorption and Bioavailability

Oral bioavailability (F) is the fraction of an orally administered drug that reaches systemic circulation. It is a critical parameter for patient convenience and compliance. For indazole derivatives, bioavailability is heavily influenced by factors like solubility and lipophilicity.

  • Structural Influence: The indazole core itself is relatively lipophilic, which can be advantageous for crossing biological membranes.[6] However, excessive lipophilicity can lead to poor aqueous solubility, hindering absorption. Strategic placement of polar functional groups can modulate this balance.

  • Case Studies:

    • Optimization of a series of 1H-indazole derivatives as β3-adrenergic receptor agonists revealed that specific modifications could lead to compounds with desirable metabolic stability and pharmacokinetic profiles, suitable for oral administration.[7][8]

    • In the development of PI3K inhibitors, replacing a phenol group with an indazole isostere not only improved the kinase selectivity profile but also resulted in pictilisib (GDC-0941), a derivative with acceptable oral bioavailability across multiple species.[6] This highlights how the indazole scaffold can be used to circumvent metabolic liabilities that often plague other functional groups like phenols, which are prone to extensive phase II metabolism.[6]

Distribution and Plasma Protein Binding (PPB)

Once absorbed, a drug distributes throughout the body, and its tendency to bind to plasma proteins like albumin significantly impacts its availability to reach target tissues. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.

A systematic in vitro study of various synthetic cannabinoid receptor agonists, including many indazole-3-carboxamide derivatives, determined their plasma protein binding values for the first time, providing crucial data for understanding their distribution characteristics.[9] High PPB can lead to a longer duration of action but may also limit the concentration of free drug at the target site.

Metabolism: The Hub of Biotransformation

Metabolism is arguably the most complex and critical phase of a drug's pharmacokinetic journey. Indazole derivatives undergo extensive phase I and phase II biotransformations, primarily in the liver.

  • Key Metabolic Pathways:

    • Phase I Reactions: The most common metabolic reactions for indazole derivatives are oxidations, such as hydroxylation, often mediated by cytochrome P450 (CYP) enzymes.[10][11] For derivatives with ester moieties, such as the synthetic cannabinoid MDMB-CHMINACA, ester hydrolysis by carboxylesterases is a major metabolic route.[10] This hydrolysis is often followed by further oxidations of the resulting acid metabolite.[10]

    • Phase II Reactions: Glucuronidation is a common phase II conjugation reaction that increases the water solubility of the drug or its phase I metabolites, facilitating their excretion.[11]

  • Structural Comparisons and Stability:

    • Indazole vs. Indole Core: Comparative studies have shown that indazole-core compounds are often more metabolically reactive (i.e., have faster in vitro clearance) than their corresponding indole analogues.[9]

    • Substituent Effects: The nature of the substituents dramatically influences metabolic stability. For example, in the indazole carboxamide class of synthetic cannabinoids, compounds with a valine methyl ester head group (AMB- derivatives) are rapidly metabolized via ester hydrolysis.[9] In contrast, those with a more sterically hindered tert-leucine methyl ester head group (MDMB- derivatives) show comparatively slower hydrolysis.[9] The presence of a stable moiety, like a fluorobenzyl group, can limit other sites of metabolism, making the rest of the molecule more susceptible to enzymatic attack.[9]

The general process of drug disposition following oral administration is illustrated below.

ADME_Workflow cluster_Absorption Gastrointestinal Tract cluster_Circulation Systemic Circulation cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion GI Drug in GI Tract Blood Drug in Bloodstream (Bound vs. Unbound) GI->Blood Absorption Tissue Target Tissues & Other Tissues Blood->Tissue Distribution Liver Liver (Phase I & II Metabolism) Blood->Liver First-Pass Metabolism Kidney Kidney/Bile Blood->Kidney Elimination Tissue->Blood Liver->Blood Excreted Excreted Metabolites Kidney->Excreted

Caption: General workflow of ADME for an orally administered drug.

Excretion

Following metabolism, the now more water-soluble metabolites of indazole derivatives are primarily excreted from the body via the kidneys (in urine) or the liver (in bile). The rate and route of excretion are dependent on the final chemical properties of the metabolites.

Quantitative Pharmacokinetic Data Summary

The table below summarizes key pharmacokinetic and bioactivity data for representative indazole derivatives from the literature to illustrate the diversity of their profiles.

Compound Class/NameTarget/UseKey Parameter (Unit)ValueReference
Pictilisib (GDC-0941) PI3K Inhibitor (Anticancer)Oral Bioavailability (Rat)Acceptable[6]
Compound 15 β3-AR Agonist (Overactive Bladder)EC₅₀ (nM)18[8]
Compound 193 β3-AR AgonistEC₅₀ (nM)18[7]
Compound 109 EGFR Kinase Inhibitor (Anticancer)IC₅₀ (EGFR T790M) (nM)5.3[12]
5-aminoindazole Anti-inflammatoryIC₅₀ (COX-2) (μM)12.32[13]
MDMB-CHMINACA Synthetic CannabinoidMajor Metabolic PathwayEster Hydrolysis[10]
AMB-FUBINACA Synthetic CannabinoidIn Vitro Metabolic StabilityUnstable[9]

Note: This table is illustrative. Direct comparison between compounds is challenging due to varying experimental conditions. EC₅₀/IC₅₀ values relate to pharmacodynamic potency but are influenced by pharmacokinetic accessibility.

Essential Experimental Protocols

To ensure scientific integrity and reproducibility, standardized in vitro assays are crucial for evaluating the pharmacokinetic properties of new chemical entities.

Protocol 1: In Vitro Metabolic Stability Assessment

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint). Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.

Causality: A high rate of metabolism in this assay often predicts rapid clearance and a short half-life in vivo, guiding chemists to design more stable analogues.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test indazole derivative (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in buffer (e.g., to 100 µM).

    • Prepare an NADPH regenerating system (cofactor solution) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously supplies the NADPH required by CYP enzymes.

  • Incubation Setup:

    • In a microcentrifuge tube on ice, add potassium phosphate buffer.

    • Add the HLM suspension (final concentration typically 0.5-1.0 mg/mL).

    • Add the test compound working solution to achieve a final concentration of 1 µM. This low concentration ensures enzyme kinetics are not saturated.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Immediately collect the first sample (t=0) by transferring an aliquot into a separate tube containing a "stop solution" (e.g., ice-cold acetonitrile with an internal standard). The organic solvent precipitates the proteins, halting the enzymatic reaction.

    • Collect subsequent samples at various time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.

  • Sample Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Metabolic_Stability_Workflow Prep 1. Reagent Preparation (Buffer, Compound, HLM, NADPH) Incubate 2. Pre-incubation at 37°C (HLM + Compound) Prep->Incubate Initiate 3. Initiate Reaction (Add NADPH) Incubate->Initiate Sample_0 4a. Quench t=0 Sample (Acetonitrile) Initiate->Sample_0 Immediate Sample_t 4b. Quench Time Points (5, 15, 30, 60 min) Initiate->Sample_t Timed Centrifuge 5. Centrifuge (Pellet Protein) Sample_0->Centrifuge Sample_t->Centrifuge Analyze 6. LC-MS/MS Analysis (Quantify Parent Drug) Centrifuge->Analyze Calculate 7. Data Analysis (Calculate Half-Life) Analyze->Calculate

Caption: Experimental workflow for in vitro metabolic stability assay.

Protocol 2: Plasma Protein Binding Determination by Equilibrium Dialysis

This method is the gold standard for measuring the fraction of a drug bound to plasma proteins. It uses a semi-permeable membrane that allows free drug to pass through but retains large proteins and protein-bound drug.

Causality: This protocol provides a direct measure of the unbound fraction (fu), a critical parameter for predicting in vivo distribution and clearance. A lower fu (higher binding) means less free drug is available for pharmacological action and elimination.

Step-by-Step Methodology:

  • Device Setup:

    • Use a commercially available equilibrium dialysis apparatus, which consists of Teflon cells separated by a semi-permeable dialysis membrane (typically with a molecular weight cutoff of 10-12 kDa).

    • Hydrate the membranes according to the manufacturer's instructions.

  • Sample Preparation:

    • On one side of the membrane (the plasma chamber), add pooled human plasma that has been spiked with the test indazole derivative at a known concentration (e.g., 1 µM).

    • On the other side of the membrane (the buffer chamber), add an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Seal the dialysis cells and place the entire apparatus in a rotator within a 37°C incubator.

    • Allow the system to incubate for a sufficient period (e.g., 4-24 hours) to reach equilibrium. At equilibrium, the concentration of the unbound (free) drug will be equal on both sides of the membrane.

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

    • Determine the concentration of the drug in the buffer chamber ([C]buffer) and the total concentration in the plasma chamber ([C]plasma) using a validated LC-MS/MS method. The concentration in the buffer chamber is equal to the free drug concentration ([C]free).

  • Calculation:

    • Calculate the fraction unbound (fu) using the formula:

      • fu = [C]buffer / [C]plasma

    • The percentage bound is then calculated as:

      • % Bound = (1 - fu) * 100

Conclusion

The indazole scaffold is a cornerstone of modern medicinal chemistry, but its successful application hinges on a thorough understanding of pharmacokinetic principles. The ADME properties of indazole derivatives are highly tunable through strategic chemical modification. Early in vitro assessment of metabolic stability and plasma protein binding is essential for guiding lead optimization and selecting candidates with a higher probability of clinical success. By integrating pharmacokinetic profiling early in the drug discovery process, researchers can more efficiently design and develop indazole-based drugs that are not only potent but also possess the necessary properties to be safe and effective in patients.

References

  • Bioavailability activity radar for indazole derivatives 8a and 13a. See... | Download Scientific Diagram. ResearchGate.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed.
  • Pharmacological properties of indazole derivatives: recent developments. PubMed.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC.
  • In Vitro Phase I Metabolism of Indazole Carboxamide Synthetic Cannabinoid MDMB-CHMINACA via Human Liver Microsome Incubation and High-Resolution Mass Spectrometry. PubMed.
  • Pharmacological properties of indazole derivatives: recent developments. Semantic Scholar.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.
  • Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. ResearchGate.
  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. PubMed.
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC.
  • (PDF) Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. ResearchGate.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Letters of Chemistry, Physics and Astronomy.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
  • New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles | Request PDF. ResearchGate.
  • A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. GSC Biological and Pharmaceutical Sciences.
  • Comparative Bioactivity Analysis of Substituted Indazoles: A Guide for Drug Discovery Professionals. Benchchem.
  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. PubMed.

Sources

Validation

Benchmarking Guide: 3-methyl-1H-indazol-7-amine vs. Established TAK1 Inhibitors

Executive Summary Transforming growth factor-β-activated kinase 1 (TAK1/MAP3K7) is a "master switch" in innate immunity, regulating NF-κB and MAPK signaling. While potent inhibitors exist, they suffer from either poor se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Transforming growth factor-β-activated kinase 1 (TAK1/MAP3K7) is a "master switch" in innate immunity, regulating NF-κB and MAPK signaling. While potent inhibitors exist, they suffer from either poor selectivity (5Z-7-Oxozeaenol) or pharmacokinetic limitations (Takinib).[1]

This guide establishes a rigorous benchmarking framework to evaluate 3-methyl-1H-indazol-7-amine (hereafter referred to as MIA-7 ), a focused kinase scaffold, against the current "Gold Standards." This document outlines the specific experimental protocols, expected data thresholds, and mechanistic insights required to determine if MIA-7 represents a viable lead for hit-to-lead optimization.

Key Finding: The primary challenge in benchmarking MIA-7 is distinguishing its potential as a reversible ATP-competitive scaffold from the covalent mechanism of 5Z-7-Oxozeaenol and the allosteric/Type II features of highly selective competitors.

Compound Profile & Competitor Landscape

To benchmark effectively, we must first understand the mechanism of action (MoA) of the reference standards.

FeatureMIA-7 (Candidate) Takinib (Standard A) (5Z)-7-Oxozeaenol (Standard B) NG25 (Standard C)
Class Amino-Indazole ScaffoldBenzimidazole DerivativeResorcylic Acid LactonePyrrolo[2,3-b]pyridine
Mechanism ATP-Competitive (Predicted)ATP-Competitive (Selective)Covalent (Irreversible)Type II (Dual TAK1/MAP4K2)
Target Cysteine N/AN/ACys174 (ATP loop)N/A
Potency (IC50) To be determined (Target: < 1 µM)~9.5 nM~8.0 nM~149 nM
Selectivity Unknown (Likely Promiscuous)High (Narrow Spectrum)Low (Promiscuous)Moderate
Key Limitation Fragment-like; needs elaborationPoor oral bioavailabilityCytotoxicity / Off-targetMAP4K2 cross-reactivity

Mechanistic Context: The TAK1 Signaling Node

Understanding where these inhibitors act is crucial for assay design. TAK1 sits at the convergence of TNF


, IL-1

, and TLR signaling.

TAK1_Pathway cluster_target Target Complex TNF TNF-alpha / IL-1beta Receptor TNFR1 / IL-1R TNF->Receptor TRAF6 TRAF6 / Ubiquitin Chains Receptor->TRAF6 TAK1 TAK1 (MAP3K7) + TAB1/2/3 TRAF6->TAK1 Poly-Ub IKK IKK Complex TAK1->IKK MAPK p38 / JNK MAPK TAK1->MAPK Inhibitors INHIBITION POINT: 5Z-7-Oxozeaenol (Covalent) Takinib (ATP Comp.) MIA-7 (Candidate) Inhibitors->TAK1 NFkB NF-kB Translocation IKK->NFkB Response Inflammation / Cell Survival NFkB->Response MAPK->Response

Figure 1: The TAK1 signaling node.[2][3][4] Inhibitors must block the phosphorylation of IKK and MAPK downstream of the TAK1/TAB complex.

Benchmarking Protocols

Protocol A: Biochemical Potency (Kinase Assay)

Objective: Determine the intrinsic affinity (


 or IC

) of MIA-7 compared to Takinib. Method: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.
  • Critical Parameter: ATP Concentration.

    • Since MIA-7 and Takinib are ATP-competitive, assays must be run at

      
       apparent for ATP  (approx. 10-20 µM for TAK1). Running at saturating ATP (1 mM) will artificially decrease the potency of your candidate.
      
    • Note: 5Z-7-Oxozeaenol is covalent; its apparent potency increases with pre-incubation time.

Experimental Workflow:

  • Enzyme: Recombinant Human TAK1-TAB1 fusion protein (active).

  • Substrate: Casein or specific peptide (e.g., MAPKAPK2 peptide).

  • Conditions: Pre-incubate compound with enzyme for 30 mins (crucial for 5Z-7-Oxozeaenol benchmarking) before adding ATP.

  • Readout: Measure phosphorylation via fluorescence ratio (FRET) or luminescence (ADP-Glo).

Data Interpretation Table:

CompoundExpected IC50 (at Km ATP)Interpretation
Takinib 8 - 15 nMPass: Validates assay sensitivity.
5Z-7-Oxozeaenol 5 - 10 nMPass: Validates active site availability.
MIA-7 (Candidate) > 100 nM (Likely µM)Analysis: If >10 µM, the scaffold requires decoration (SAR). If <100 nM, it is a "Hit."
Protocol B: Cellular Target Engagement (CETSA)

Objective: Prove that MIA-7 actually enters the cell and binds TAK1, rather than just being toxic. Why: Biochemical assays do not account for cell permeability.

  • Cells: THP-1 or HEK293T cells.

  • Treatment: Treat live cells with 10 µM MIA-7, Takinib, or DMSO for 1 hour.

  • Heat Shock: Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lysis & Western Blot: Detect TAK1.

  • Result: Binding of a ligand stabilizes the protein, shifting the melting curve (

    
    ) to the right.
    
    • Success Criteria: MIA-7 should shift TAK1

      
       by 
      
      
      
      C. Takinib typically shifts it by
      
      
      C.
Protocol C: Functional Selectivity (NF-κB Reporter)

Objective: Differentiate specific TAK1 inhibition from general toxicity.

  • System: HEK-Blue™ TNF-

    
     cells (InvivoGen) expressing an NF-κB-inducible SEAP reporter.
    
  • Stimulation: Induce with TNF-

    
      (TAK1-dependent) vs. PMA/Ionomycin  (TAK1-independent control).
    
  • Benchmarking Logic:

    • Takinib: Blocks TNF-

      
       signal; no effect on PMA.
      
    • MIA-7: If it blocks both, it is likely a general toxin or off-target kinase inhibitor (e.g., PKC inhibitor). It must selectively block the TNF-

      
       arm.
      

Experimental Workflow Visualization

The following diagram illustrates the decision tree for validating the 3-methyl-1H-indazol-7-amine scaffold.

Benchmarking_Workflow Start Compound: MIA-7 Biochem Biochemical Assay (at Km ATP) Start->Biochem Hit_Decision IC50 < 10 uM? Biochem->Hit_Decision Cellular Cellular Reporter (NF-kB / TNF-a) Hit_Decision->Cellular Yes Stop_Fail Discard / Redesign Hit_Decision->Stop_Fail No Selectivity Kinase Profiling (Panel of 50+) Comparison Compare vs. Takinib / 5Z-7-Ox Selectivity->Comparison Cellular->Selectivity Active in Cells Cellular->Stop_Fail Cytotoxic Comparison->Stop_Fail Infierior Profile Stop_Lead Lead Candidate Confirmed Comparison->Stop_Lead Superior Profile

Figure 2: Strategic workflow for validating the indazole scaffold. Note the "Go/No-Go" decision point at the biochemical stage.

References

  • Totzke, J., et al. (2017). "Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-alpha Inhibition for Cancer and Autoimmune Disease." Cell Chemical Biology.

  • Ninomiya-Tsuji, J., et al. (2003). "A Resorcylic Acid Lactone, 5Z-7-Oxozeaenol, Prevents Inflammation by Inhibiting the Catalytic Activity of TAK1 MAPK Kinase Kinase." Journal of Biological Chemistry.

  • Tan, L., et al. (2015). "Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2)." Journal of Medicinal Chemistry.

  • Scarneo, S.A., et al. (2020). "Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy for autoimmune disease." Oncotarget.

Sources

Comparative

Assessing the Off-Target Effects of 3-Methyl-1H-Indazol-7-Amine: A Scaffold Profiling Guide

Topic: Assessing the Off-Target Effects of 3-Methyl-1H-Indazol-7-Amine Content Type: Publish Comparison Guide Executive Summary: The Dual-Edged Scaffold 3-Methyl-1H-indazol-7-amine (CAS 101257-90-3) is not merely a build...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Off-Target Effects of 3-Methyl-1H-Indazol-7-Amine Content Type: Publish Comparison Guide

Executive Summary: The Dual-Edged Scaffold

3-Methyl-1H-indazol-7-amine (CAS 101257-90-3) is not merely a building block; it is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for ALK (Anaplastic Lymphoma Kinase) and PARP (Poly ADP-ribose polymerase) inhibitors.[1][2] Its structural homology to the adenine ring of ATP allows it to anchor effectively into the kinase hinge region.[3]

However, this ATP-mimicry is the root of its primary liability: inherent promiscuity . Without precise decoration at the 7-amino position, this scaffold can indiscriminately inhibit a broad spectrum of the kinome, leading to unforeseen toxicity. This guide provides a rigorous framework for evaluating these off-target effects, comparing the scaffold against standard alternatives, and detailing the experimental protocols required to validate its selectivity profile.

Comparative Analysis: Performance vs. Alternatives

In drug discovery, the choice of core scaffold dictates the "starting selectivity" of a lead series. The table below objectively compares 3-methyl-1H-indazol-7-amine against two other common kinase scaffolds: 7-Azaindole and 3-Aminopyrazole .[1][2]

Table 1: Scaffold Selectivity & Liability Profile
Feature3-Methyl-1H-indazol-7-amine 7-Azaindole 3-Aminopyrazole
Primary Utility ALK, PARP, and TRK inhibitors.[1][2]Pan-kinase inhibitors (e.g., JAK, Vemurafenib).Fragment-based screening; CDK inhibitors.[1][2]
Hinge Binding Mode Bidentate: N1 (H-bond donor) & N2 (H-bond acceptor).Bidentate: N1 (donor) & N7 (acceptor).Monodentate/Bidentate (highly dependent on tautomer).
Key Liability (Off-Target) High Promiscuity: Inherently binds ~15% of the kinome if unsubstituted.[1][2]CYP Inhibition: The pyridine nitrogen often coordinates with heme iron in CYP450.Tautomeric Instability: Shifts binding modes, leading to "phantom" SAR data.
Solubility Moderate (Lipophilic core).[2]Good (Polar pyridine ring).High (Small polar fragment).
Synthetic Vector C7-Amine: Ideal for extending into the solvent-exposed region to tune selectivity.[1][2]C3-Position: Standard vector for extending into the back pocket.[1][2]C4/C5-Position: Limited vectors; often requires fusion to other rings.[1][2]
Mechanistic Insight

The 7-amino group is the "selectivity handle."[1][2] While the indazole core anchors the molecule to the ATP binding site (the "on-target" effect), the substituent attached to the 7-amine determines whether the molecule clashes with the "gatekeeper" residues of off-target kinases.

  • Unsubstituted 3-methyl-1H-indazol-7-amine: High risk of off-target binding (ALK, ROS1, IGFR).[1][2]

  • Functionalized Derivative: Selectivity is gained by steric exclusion of off-targets.[1][2]

Visualization: Scaffold Interaction Logic

The following diagram illustrates the logical flow of how the scaffold interacts with the kinase domain and where off-target risks arise.

ScaffoldLogic Scaffold 3-Methyl-1H-indazol-7-amine Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-bonds (N1/N2) OffTarget Off-Target Kinases (IGFR, ROS1, TRK) Scaffold->OffTarget Promiscuous Binding Vector 7-Amino Extension (Solvent Front) Scaffold->Vector Derivatization Selectivity Selectivity Filter (Steric Exclusion) Vector->Selectivity Probes Solvent Channel Selectivity->Hinge Retains Affinity Selectivity->OffTarget Blocks Binding

Caption: The 7-amino group serves as a vector to probe the solvent channel. Proper functionalization (Yellow) creates a steric clash with off-targets (Red) while maintaining hinge binding (Green).[1][2]

Experimental Framework: Assessing Off-Target Effects

To validate the selectivity of this scaffold or its derivatives, you must employ a "Self-Validating" screening cascade. Relying on a single assay type (e.g., IC50 only) is insufficient due to false positives from aggregation or fluorescence interference.

Protocol 1: Kinome Profiling (The "Gold Standard")

Objective: Map the interaction landscape of the scaffold against 300+ kinases. Methodology: Competitive Binding Assay (e.g., KINOMEscan® or similar).

  • Preparation: Dissolve 3-methyl-1H-indazol-7-amine in 100% DMSO to a stock concentration of 10 mM.

  • Screening Concentration: Test at 1 µM and 10 µM .

    • Why? A pure scaffold often binds weakly (µM range). Testing at 10 µM ensures you catch low-affinity off-targets that could become high-affinity issues once the molecule is optimized.[1][2]

  • Data Analysis:

    • Calculate S(35) score: (Number of kinases with >35% inhibition) / (Total kinases tested).

    • Threshold: An S(35) > 0.2 indicates a "promiscuous" scaffold requiring significant modification.

Protocol 2: Thermal Shift Assay (TSA)

Objective: Confirm that inhibition is due to specific binding, not non-specific aggregation. Mechanism: Ligand binding stabilizes the protein, shifting its melting temperature (


).
  • Reagents: Recombinant ALK (or surrogate target), SYPRO Orange dye, reaction buffer.

  • Workflow:

    • Mix Protein (2 µM) + Dye (5x) + Compound (10 µM).

    • Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Validation Criteria:

    • 
      :  Indicates specific binding.
      
    • No Shift + Inhibition in Protocol 1: Suggests the compound is a "Pan-Assay Interference Compound" (PAINS) or aggregator, not a true binder.

Protocol 3: Regioisomeric Purity Analysis (Critical)

Objective: Ensure "off-target" effects are not caused by impurities.[1][2] Context: The methylation of indazoles often yields a mixture of N1-methyl (desired) and N2-methyl isomers. The N2-isomer has a completely different biological profile.[1][2]

  • Technique: 2D NMR (NOESY).

  • Signature:

    • N1-Methyl: NOE correlation between the methyl protons and the C7-H (or C7-substituent).[1][2]

    • N2-Methyl: NOE correlation between the methyl protons and the C3-H.[1][2]

  • Action: If >1% N2-isomer is detected, re-purify using Chiral SFC or recrystallization before biological testing.

Workflow Visualization: The Screening Cascade

ScreeningCascade Start Synthesized Scaffold (3-methyl-1H-indazol-7-amine) Purity Step 1: Purity Check (NOESY NMR for Regioisomers) Start->Purity TSA Step 2: Thermal Shift Assay (Validate Specific Binding) Purity->TSA >99% Pure Kinome Step 3: Kinome Profiling (Broad Panel Screen @ 10µM) TSA->Kinome Delta Tm > 2°C CellTox Step 4: Cell Viability (HEK293 vs. Target Cell Line) Kinome->CellTox S(35) Score Calculated Decision Selectivity Acceptable? CellTox->Decision Proceed Proceed to Lead Opt Decision->Proceed Yes Redesign Redesign C7-Tail Decision->Redesign No

Caption: A self-validating workflow ensuring that observed off-target effects are intrinsic to the molecule and not artifacts of impurities or aggregation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101257-90-3, 3-Methyl-1H-indazol-7-amine.[1][2] Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[1][2] (Contextual reference for kinase scaffold promiscuity). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from [Link]

  • Accela Chem. Material Safety Data Sheet (MSDS) for 3-Methyl-1H-indazol-7-amine.[1][2] Retrieved from [Link]

Sources

Validation

Independent Verification Guide: Biological Activity of 3-methyl-1H-indazol-7-amine

The following guide details the independent verification of the biological activity of 3-methyl-1H-indazol-7-amine (CAS: 101257-90-3). This compound is primarily utilized as a pharmacophore scaffold and intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the independent verification of the biological activity of 3-methyl-1H-indazol-7-amine (CAS: 101257-90-3).

This compound is primarily utilized as a pharmacophore scaffold and intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., targeting ALK, TRK, or BRD4). Unlike its isomer 3-amino-1H-indazole (a direct hinge-binder), the 7-amine derivative often serves as a structural anchor for extending into solvent-exposed regions of a binding pocket to improve solubility or selectivity.[1][2]

[1][2]

Executive Summary & Compound Profile

Objective: To objectively verify the intrinsic biological activity and functional competency of 3-methyl-1H-indazol-7-amine as a fragment-based drug discovery (FBDD) hit or synthetic intermediate.

FeatureSpecification
Compound Name 3-methyl-1H-indazol-7-amine
CAS Number 101257-90-3
Molecular Formula C₈H₉N₃
Primary Role Kinase Inhibitor Scaffold / Synthetic Intermediate
Key Structural Feature Indazole core (Hinge binder mimic) + 7-Amino handle (Solvent vector)
Target Class Tyrosine Kinases (e.g., ALK, ROS1), Bromodomains (BRD4)

Structural Verification (Prerequisite)

Before biological testing, the specific isomer must be validated. Positional isomers (4-amine, 5-amine, 6-amine) exhibit drastically different binding modes.

Isomer Differentiation Protocol

The 7-amine position is unique due to its proximity to the N1-hydrogen of the indazole ring.[1][2]

  • 1H NMR Signature: Look for the specific coupling pattern of the benzene ring protons. The 7-amine substitution results in a distinct pattern compared to the 4-, 5-, or 6-isomers.

  • NOESY Signal: A Nuclear Overhauser Effect (NOE) should be observable between the methyl group at position 3 and the proton at position 4, but not between the amine and the methyl group (confirming the amine is at 7, distal to the methyl at 3).

Biological Verification Protocols

Phase I: Biochemical Potency (Kinase Affinity)

The indazole core typically binds to the ATP-binding pocket of kinases.[2] The 3-methyl group often occupies the hydrophobic "gatekeeper" region, while the N1/N2 nitrogens interact with the hinge region.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Rationale: TR-FRET (e.g., LanthaScreen) is robust for fragment screening, detecting low-affinity interactions typical of small scaffolds (IC50 > 1 µM).[2]

  • Target Panel: ALK (Anaplastic Lymphoma Kinase), TRKA/B/C, and ROS1.

Step-by-Step Protocol:

  • Preparation: Dissolve 3-methyl-1H-indazol-7-amine in 100% DMSO to a stock of 10 mM.

  • Dilution: Prepare a 10-point serial dilution (1:3) starting at 100 µM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Mix 5 µL of Compound + 5 µL of Kinase/Antibody mixture (e.g., ALK enzyme + Eu-anti-GST antibody).[2]

    • Incubate for 15 minutes at Room Temperature (RT).

    • Add 5 µL of AlexaFluor-labeled Tracer (ATP-competitive probe).[1][2]

  • Detection: Incubate for 60 minutes. Read on a plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Fit data to a sigmoidal dose-response curve to determine IC50.[1]

Phase II: Cellular Viability & Selectivity

To verify if the compound permeates cells and engages targets in a physiological context.

Methodology: CellTiter-Glo (ATP Quantitation) [1][2]

  • Cell Lines:

    • Karpas-299: (ALK-positive, T-cell lymphoma) - Primary Test[1][2]

    • Ba/F3 WT: (IL-3 dependent, parental) - Negative Control[1][2]

    • Ba/F3 EML4-ALK: (Transformed, ALK-dependent) - Specificity Test

Step-by-Step Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates.

  • Treatment: Add compound (0.1 µM – 100 µM) and incubate for 72 hours at 37°C/5% CO₂.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio).[1][2] Shake for 2 minutes; incubate for 10 minutes (dark).

  • Readout: Measure luminescence.

  • Validation Criterion: A "hit" is defined as >50% reduction in viability in ALK+ cells with <10% toxicity in WT cells at the same concentration.[2]

Comparative Analysis

The following table compares 3-methyl-1H-indazol-7-amine against its key structural analogs to contextualize its performance.

CompoundStructure NoteKinase Activity (General)Solubility (LogP)Primary Utility
3-methyl-1H-indazol-7-amine 7-NH₂ group Moderate / Low (Fragment) Low (Hydrophilic) Scaffold for solvent-front extension
3-methyl-1H-indazol-3-amine3-NH₂ groupHigh (Hinge Binder)ModerateCore of active drugs (e.g., Linifanib)
1H-indazoleUnsubstitutedInactiveHighNegative Control
Entrectinib (Reference)Complex IndazoleVery High (nM IC50)OptimizedClinical Drug (ALK/TRK inhibitor)

Interpretation:

  • Vs. 3-Amine: The 3-amine isomer is a "privileged" hinge binder.[1][2] The 7-amine is less active on its own but allows chemists to attach solubilizing groups (like piperazines) without disrupting the hinge-binding face of the molecule.[1]

  • Verification Success: If the 7-amine shows weak inhibition (IC50 ~10-50 µM) while the 3-amine shows strong inhibition, the verification is successful—it confirms the molecule is a valid, low-affinity fragment suitable for elaboration.[1][2]

Visual Workflow & Mechanism

The following diagram illustrates the verification logic and the structural role of the amine group.

G cluster_0 Step 1: Chemical Verification cluster_1 Step 2: Biological Activity Start Compound: 3-methyl-1H-indazol-7-amine (CAS 101257-90-3) NMR 1H NMR / NOESY (Confirm 7-position isomer) Start->NMR Purity LC-MS Purity > 95% NMR->Purity Biochem TR-FRET Kinase Assay (Target: ALK / TRK) Purity->Biochem If Verified Cellular Cell Viability (Ba/F3 Panel) (Determine On-Target vs. Toxicity) Biochem->Cellular Decision Activity Profile Analysis Cellular->Decision Result_Frag Low Affinity (µM) = Valid Fragment Hit Decision->Result_Frag IC50 > 10µM Result_Potent High Affinity (nM) = Potential False Positive / Promiscuous Decision->Result_Potent IC50 < 100nM

Caption: Logical workflow for verifying the identity and activity of the 7-amino indazole fragment. Note that "Low Affinity" is the expected and desired result for a fragment before optimization.

References

  • BenchChem. (2025).[2] The Evolving Landscape of 3-Methyl-1H-Indazole Derivatives: A Comparative Analysis of In Vitro Efficacy. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: 3-methyl-1H-indazol-7-amine (CAS 101257-90-3).[1][2][3][4][5][6] Retrieved from

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry. Retrieved from

  • Li, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Accela Chem. (2025).[2] Product Analysis: 3-Methyl-1H-indazol-7-amine. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 3-methyl-1H-indazol-7-amine

Executive Summary 3-methyl-1H-indazol-7-amine (CAS: 1260395-56-7) is a critical heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical agents. As an amino-indazole,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-methyl-1H-indazol-7-amine (CAS: 1260395-56-7) is a critical heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical agents. As an amino-indazole, it presents specific chemical hazards—primarily skin/eye irritation and potential acute toxicity—coupled with the reactivity profile of primary aromatic amines.

This guide provides a validated operational framework for the disposal of 3-methyl-1H-indazol-7-amine. It moves beyond generic safety data sheets (SDS) to address the specific logistical requirements of laboratory waste management, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and maintaining environmental integrity.

Chemical Characterization & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity profile. The indazole core is nitrogen-rich, and the exocyclic amine group introduces basicity.

Physicochemical Properties Relevant to Disposal

The following properties dictate the waste stream classification and containment strategy.

PropertyValue/CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Requires particulate control (HEPA vacuum/wet wiping) during cleanup; minimal vapor pressure concerns.
Basicity (pKa) ~3.5 - 4.5 (estimated for aniline-like amine)Incompatible with Acids. Mixing with strong acids in waste containers can generate significant heat (exothermic neutralization).
Reactivity Sensitive to strong oxidizersSegregation Critical. Contact with nitrates or peroxides may cause combustion.
Combustion Products NOx, CO, CO2Incineration must occur in facilities equipped with scrubbers to handle nitrogen oxides.
Solubility Low in water; Soluble in DMSO/MethanolAqueous disposal is prohibited; organic solvent waste streams are required.
The Logic of Segregation

Why this matters: The most common laboratory accidents involving waste occur due to "incompatible mixing." 3-methyl-1H-indazol-7-amine is a weak base. If a researcher mistakenly adds this solid to an acidic waste stream (e.g., waste generated from an acid-catalyzed deprotection), the resulting exothermic reaction can pressurize the container, leading to rupture or explosion.

Waste Stream Classification Workflow

Before physical disposal, the material must be categorized to ensure it reaches the correct destruction facility (typically a high-temperature incinerator).

Visualization: Waste Stream Decision Logic

The following diagram outlines the decision matrix for categorizing 3-methyl-1H-indazol-7-amine waste.

WasteClassification Start Waste Generation: 3-methyl-1H-indazol-7-amine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure or Contaminated) StateCheck->SolidPath Solid LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath Solution ContamCheck Is it mixed with Oxidizers? SolidPath->ContamCheck SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck StreamA Stream A: Solid Organic Waste (Trace Contaminated Debris) ContamCheck->StreamA No StreamB Stream B: High Hazard Reactive Waste (Segregate!) ContamCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic Solvent Waste SolventCheck->StreamC No (e.g., DMSO, MeOH) StreamD Stream D: Halogenated Organic Solvent Waste SolventCheck->StreamD Yes (e.g., DCM)

Figure 1: Decision matrix for classifying indazole-amine waste streams to prevent incompatibility incidents.

Step-by-Step Disposal Procedures

Protocol A: Disposal of Pure Solid Substance

This protocol applies to expired reagent or excess solid material remaining after synthesis.

Prerequisites:

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

Procedure:

  • Labeling: Affix a hazardous waste label to the HDPE container before adding waste. Clearly write: "Solid Waste: 3-methyl-1H-indazol-7-amine. Toxic. Irritant."

  • Transfer: Using a disposable spatula, transfer the solid into the container. Avoid generating dust.

    • Scientific Insight: Do not use a glass container for solids if possible. If the container is dropped during transport, HDPE will deform; glass will shatter, dispersing toxic powder.

  • Decontamination: Wipe the exterior of the stock bottle and the waste container with a methanol-dampened wipe.

  • Secondary Containment: Place the sealed HDPE jar into a secondary bin to capture any potential leaks.

  • Disposal: Request pickup for Incineration .

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

This protocol applies when the amine is dissolved in solvents (e.g., DMSO, Methanol, DCM).

Procedure:

  • pH Check: Verify the pH of the solution using a dipstick.

    • Critical Step: If the solution is acidic (pH < 4), do not add it to a general organic waste container that might contain basic residues.

  • Segregation:

    • If Halogenated (contains Dichloromethane, Chloroform): Pour into the "Halogenated Organic Waste" carboy.

    • If Non-Halogenated (contains Methanol, DMSO, Ethyl Acetate): Pour into the "Non-Halogenated Organic Waste" carboy.

  • Rinsing: Triple rinse the reaction vessel with the compatible solvent and add the rinsate to the waste container.

  • Closure: Cap the carboy immediately. Do not leave funnels in waste containers (prevents evaporation and volatile release).

Emergency Spill Response Plan

Accidental release of 3-methyl-1H-indazol-7-amine requires immediate, disciplined action to prevent exposure and contamination spread.

Dry Spill Cleanup (Powder)

Mechanism: The goal is to contain the powder without making it airborne.

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE Upgrade: Wear a P95 or N95 particulate respirator if outside a fume hood.

  • Cover: Gently cover the spill with damp paper towels (dampened with water or methanol). This prevents dust formation.

  • Collect: Scoop the damp towels and powder into a sealable bag or jar.

  • Wash: Clean the surface with soap and water.

Visualization: Spill Response Workflow

The following diagram details the operational flow for managing a spill event.

SpillResponse Alert Spill Detected Assess Assess Hazard: Volume & Location Alert->Assess PPE Don PPE: Gloves, Goggles, Respirator Assess->PPE TypeCheck Spill Type? PPE->TypeCheck DryMethod Wet Wipe Method (Prevent Dust) TypeCheck->DryMethod Powder WetMethod Absorbent Pads (Vermiculite/Pig Mat) TypeCheck->WetMethod Liquid Bag Double Bag Waste DryMethod->Bag WetMethod->Bag Label Label as Hazardous Waste Bag->Label

Figure 2: Operational workflow for safe containment and cleanup of spills.

Regulatory & Compliance Context

Adherence to these protocols ensures compliance with major regulatory bodies.

  • EPA (RCRA): While 3-methyl-1H-indazol-7-amine is not explicitly listed on the P-list or U-list, it must be treated as a "Characteristic Waste" if it exhibits toxicity or ignitability, or under the "General Duty Clause" as a toxic organic substance [1].

  • OSHA: Handling requires compliance with the Hazard Communication Standard (29 CFR 1910.1200), necessitating proper labeling and SDS availability [2].

  • DOT (Transport): If shipping waste off-site, it likely falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on specific toxicity data [3].

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Available at: [Link]

  • Pipeline and Hazardous Materials Safety Administration (PHMSA). Hazardous Materials Regulations (HMR). Available at: [Link]

  • PubChem. Compound Summary for Indazole Derivatives (General Safety Data). National Library of Medicine. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Handling

A Senior Application Scientist's Guide to Handling 3-methyl-1H-indazol-7-amine: Personal Protective Equipment and Disposal

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling of novel or specialized chemical reagents, such as 3-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling of novel or specialized chemical reagents, such as 3-methyl-1H-indazol-7-amine, demands a meticulous and informed approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why certain precautions are necessary. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment of 3-methyl-1H-indazol-7-amine Analogs

Based on the Globally Harmonized System (GHS) classifications for closely related indazole amines, we can anticipate a similar hazard profile for 3-methyl-1H-indazol-7-amine.[1][2][3]

Hazard ClassificationGHS Hazard StatementRationale and Implications
Acute Toxicity, Oral H302: Harmful if swallowedIngestion of even small quantities could lead to significant adverse health effects. This underscores the critical importance of preventing hand-to-mouth contact and contamination of food or drink.[1][2][3][6]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact with the skin is likely to cause irritation, redness, or inflammation. Prolonged or repeated exposure could lead to more severe dermal effects.[1][2][3]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationThe eyes are particularly vulnerable. Splashes or contact with airborne particles can cause significant irritation and potential damage to eye tissue.[1][2][3]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract, leading to coughing, shortness of breath, and other respiratory discomforts.[1][2]

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE), ensuring a comprehensive barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but a critical risk mitigation strategy.[7][8] The following protocol is designed to provide robust protection against the anticipated hazards of 3-methyl-1H-indazol-7-amine.

Eye and Face Protection: The First Line of Defense
  • Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times when handling 3-methyl-1H-indazol-7-amine.[9]

  • Expertise & Experience: Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to splashes and airborne particles.[10] For procedures with a higher risk of splashing, such as transfers or solution preparations, a face shield should be worn in conjunction with goggles to protect the entire face.[8][9]

Dermal Protection: A Chemical-Resistant Barrier
  • Requirement: A fully buttoned, long-sleeved laboratory coat is required. Nitrile gloves are the recommended minimum for hand protection.[7][10]

  • Expertise & Experience: The causality behind glove selection is paramount. Nitrile gloves offer good resistance to a broad range of chemicals, including many aromatic amines.[10] It is crucial to inspect gloves for any signs of degradation or perforation before each use. For extended handling periods or when working with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.[11]

Respiratory Protection: Safeguarding Against Inhalation
  • Requirement: All handling of solid 3-methyl-1H-indazol-7-amine or its solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[12]

  • Expertise & Experience: A fume hood is an essential engineering control that captures and vents airborne contaminants away from the user.[13] If a fume hood is not available or if there is a risk of exposure outside of a hood, a risk assessment must be performed to determine if respiratory protection, such as a NIOSH-approved respirator, is necessary.[8][9]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential for minimizing risk and ensuring reproducibility. The following diagram and protocols outline the critical steps for safely handling 3-methyl-1H-indazol-7-amine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Hazard Review (SDS of Analogs) DonPPE 2. Don PPE (Goggles, Lab Coat, Gloves) Weigh 3. Weigh Solid DonPPE->Weigh Dissolve 4. Prepare Solution Reaction 5. Perform Reaction Decontaminate 6. Decontaminate Glassware Reaction->Decontaminate DoffPPE 7. Doff PPE Waste 8. Segregate & Dispose Waste

Sources

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